1-Boc-4-chloro-7-azaindole
Description
Properties
IUPAC Name |
tert-butyl 4-chloropyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILMPLDZXMKZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CN=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Boc-4-chloro-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Boc-4-chloro-7-azaindole, a key building block in medicinal chemistry. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.
Core Chemical Properties
This compound, also known as tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, is a derivative of 7-azaindole. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen allows for selective reactions at other positions of the heterocyclic core. The presence of the chlorine atom at the 4-position provides a handle for further functionalization, typically through cross-coupling reactions.
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅ClN₂O₂ | [1] |
| Molecular Weight | 254.72 g/mol | [1] |
| CAS Number | 1528549-03-2 (for the dihydro version) | [2] |
| Appearance | White to brown solid/powder | [3][4] |
| Melting Point | Not available for the Boc-protected compound. The parent compound, 4-chloro-7-azaindole, has a melting point of 176-181 °C. | [3][4] |
| Solubility | Slightly soluble in water, chloroform, and methanol. | [5] |
| Purity | Typically available at ≥97% or ≥99% purity. | [1][6] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a two-step process: the synthesis of the 4-chloro-7-azaindole core followed by the protection of the indole nitrogen with a Boc group.
Synthesis of 4-Chloro-7-azaindole
A common method for the synthesis of 4-chloro-7-azaindole starts from 7-azaindole. The pyridine ring is first N-oxidized, followed by chlorination.
Experimental Protocol: Synthesis of 4-Chloro-7-azaindole from 7-Azaindole [5]
-
N-Oxidation: 7-azaindole is reacted with an oxidizing agent, such as hydrogen peroxide, to form the corresponding N-oxide.
-
Chlorination: The N-oxide is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃). The reaction can be catalyzed by an amine base such as diisopropylethylamine (DIPEA) to improve the yield.
-
Work-up: After the reaction is complete, the mixture is carefully quenched with water and neutralized with a base (e.g., sodium hydroxide) to precipitate the 4-chloro-7-azaindole product. The solid is then collected by filtration, washed, and dried.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. tert-butyl 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate 97% | CAS: 1528549-03-2 | AChemBlock [achemblock.com]
- 3. 4-Chloro-7-azaindole CAS#: 55052-28-3 [m.chemicalbook.com]
- 4. 4-クロロ-7-アザインドール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Chloro-7-azaindole | 55052-28-3 [chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
A Technical Guide to 1-Boc-4-chloro-7-azaindole: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Boc-4-chloro-7-azaindole, a critical building block in the synthesis of complex molecules, particularly in the field of medicinal chemistry. The strategic placement of the chloro-substituent and the Boc-protecting group makes this reagent a versatile synthon for the development of novel therapeutics, most notably kinase inhibitors.
Core Molecular and Physicochemical Properties
This compound, also known as tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, is a derivative of 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the pyrrole nitrogen, enabling selective functionalization at other positions of the bicyclic core. The chloro-substituent at the 4-position is a key handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.
| Property | Data |
| Molecular Formula | C₁₂H₁₃ClN₂O₂ |
| Molecular Weight | 252.70 g/mol |
| CAS Number | 1528549-03-2 (for the aromatic system) |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in organic solvents like DCM, THF, DMF |
| Core Scaffold | 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) |
Synthesis and Experimental Protocols
The preparation of this compound is typically achieved in a two-step sequence starting from the commercially available 7-azaindole. The first step involves the chlorination at the C4 position, followed by the protection of the pyrrole nitrogen.
Protocol 1: Synthesis of 4-chloro-7-azaindole
This procedure involves the N-oxidation of 7-azaindole followed by chlorination.
Materials:
-
7-Azaindole
-
meta-Chloroperoxybenzoic acid (mCPBA) or Hydrogen Peroxide
-
Phosphorus oxychloride (POCl₃) or Methanesulfonyl chloride (MsCl)
-
Diisopropylethylamine (DIPEA) (optional, catalyst)
-
1,2-Dimethoxyethane (DME) and n-Heptane or Dichloromethane (DCM)
-
Aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve 7-azaindole in a suitable solvent mixture such as DME/heptane or DCM.
-
Cool the solution to 0 °C and add mCPBA portion-wise to form the N-oxide. Stir the reaction at room temperature until completion, as monitored by TLC.
-
To the resulting mixture containing the N-oxide, add POCl₃. In some procedures, a catalytic amount of DIPEA is added to improve the yield.[1]
-
Heat the reaction mixture (e.g., to 80-85 °C) for several hours until the conversion is complete.[1]
-
Cool the reaction mixture and carefully quench by adding it to ice water.
-
Basify the aqueous mixture to a pH of ~10 with a NaOH solution to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 4-chloro-7-azaindole. A yield of up to 85.6% has been reported for this transformation.[1]
Protocol 2: Boc-Protection of 4-chloro-7-azaindole
This is a standard procedure for the protection of N-heterocyclic amines.
Materials:
-
4-chloro-7-azaindole
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 equiv.)
-
Triethylamine (TEA) or DIPEA (1.2 equivalents)
-
Dry Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve 4-chloro-7-azaindole in dry THF or DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP and TEA to the solution and stir for 10 minutes at room temperature.
-
Add a solution of Boc₂O in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Applications in Synthetic Chemistry: Cross-Coupling Reactions
The primary utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The Boc group prevents interference from the pyrrole nitrogen, while the C4-chloro atom serves as the electrophilic site for coupling. This allows for the straightforward installation of various aryl, heteroaryl, alkyl, or amino groups, which is a common strategy in the construction of libraries of bioactive compounds.[2][3]
Protocol 3: Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling an arylboronic acid to the 4-position of the azaindole core.
Materials:
-
This compound
-
Arylboronic acid or its pinacol ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G2) (2-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (4-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, ligand (if used), and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute it with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the C4-arylated product. The Boc group can then be removed under acidic conditions (e.g., TFA in DCM) if the free N-H is desired for the final compound.
Role in Drug Discovery: Targeting Kinase Signaling Pathways
The 7-azaindole scaffold is a "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[4] It acts as an excellent bioisostere of the purine core of ATP, forming key hydrogen bond interactions with the hinge region of the kinase active site.
This compound is a frequent starting point for the synthesis of inhibitors targeting various kinases, including Janus kinases (JAKs), which are central to inflammatory and immune responses.[5][6] The JAK-STAT signaling pathway is a critical target for diseases such as rheumatoid arthritis and myelofibrosis.
The synthesis of potent JAK inhibitors often involves a Suzuki coupling at the C4 position of the 7-azaindole core to introduce a substituted aryl or heteroaryl group, which occupies the solvent-exposed region of the ATP-binding pocket, enhancing potency and selectivity.
References
- 1. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Boc-4-chloro-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 1-Boc-4-chloro-7-azaindole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 7-azaindole scaffold is a privileged structure in numerous biologically active molecules, and its derivatives are widely explored for their therapeutic potential. This document outlines the synthetic pathway to this compound and details the spectroscopic techniques crucial for confirming its chemical structure.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process, starting from the commercially available 7-azaindole. The first step involves the chlorination of the 7-azaindole core, followed by the protection of the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group.
Synthesis of 4-chloro-7-azaindole
The precursor, 4-chloro-7-azaindole, can be synthesized from 7-azaindole via an N-oxidation reaction followed by treatment with a chlorinating agent.
Experimental Protocol:
-
N-Oxidation: 7-azaindole is dissolved in an appropriate organic solvent, such as ethyl acetate or dichloromethane. An oxidizing agent, typically meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature, often at 0 °C, and the reaction is stirred for several hours.
-
Chlorination: The resulting 7-azaindole-N-oxide is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃). The reaction is typically heated to reflux for a specified period.
-
Work-up and Purification: After cooling, the reaction mixture is carefully quenched with water or a basic solution. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 4-chloro-7-azaindole.
Boc Protection of 4-chloro-7-azaindole
The final step involves the protection of the nitrogen atom of the pyrrole ring with a Boc group. This is a standard procedure in organic synthesis to modulate the reactivity of the amine functionality.
Experimental Protocol:
-
To a solution of 4-chloro-7-azaindole in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane, is added a base, for instance, sodium hydride (NaH) or triethylamine (Et₃N).
-
Di-tert-butyl dicarbonate (Boc₂O) is then added to the mixture, and the reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography, to yield this compound.
Spectroscopic Data and Structure Elucidation
The definitive confirmation of the structure of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₅ClN₂O₂ |
| Molecular Weight | 254.72 g/mol |
| IUPAC Name | tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |
NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR provide information about the chemical environment of each atom.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the azaindole core and the protons of the Boc protecting group. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J values) are critical for assigning each proton to its specific position in the molecule.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic rings and the carbonyl and quaternary carbons of the Boc group are characteristic and aid in confirming the overall structure.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Data:
-
Molecular Ion Peak [M]⁺ or [M+H]⁺: A peak corresponding to the molecular weight of the compound (254.72 for C₁₂H₁₅ClN₂O₂) or its protonated form would be expected. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).
-
Fragmentation Pattern: Characteristic fragments would include the loss of the Boc group (a loss of 100 amu) and other fragments arising from the cleavage of the azaindole ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Data:
-
C=O Stretch: A strong absorption band in the region of 1700-1750 cm⁻¹ corresponding to the carbonyl group of the Boc protecting group.
-
C-N Stretch: Bands in the fingerprint region corresponding to the C-N bonds of the azaindole ring and the carbamate.
-
C-Cl Stretch: A band in the lower frequency region of the fingerprint region, typically around 600-800 cm⁻¹, indicating the presence of the C-Cl bond.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
Logical Workflow for Structure Elucidation
The process of elucidating the structure of a synthesized compound follows a logical workflow, starting from the synthesis and purification, followed by a series of spectroscopic analyses to confirm its identity and purity.
Caption: Workflow for the synthesis and structure elucidation of this compound.
Relevance in Drug Discovery Signaling Pathways
7-Azaindole derivatives are frequently investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer. The 7-azaindole scaffold can act as a hinge-binder in the ATP-binding pocket of kinases, making it a valuable pharmacophore.
Caption: General kinase signaling pathway and the inhibitory action of 7-azaindole derivatives.
This technical guide serves as a foundational resource for professionals engaged in the synthesis and characterization of novel heterocyclic compounds for drug discovery. The methodologies and analytical approaches described herein are fundamental to the successful identification and development of new therapeutic agents.
Spectroscopic and Synthetic Profile of 1-Boc-4-chloro-7-azaindole: A Technical Guide
For Immediate Release: A comprehensive technical guide detailing the spectroscopic data and synthetic protocols for 1-Boc-4-chloro-7-azaindole, a key intermediate in pharmaceutical research and drug development. This document provides researchers, scientists, and drug development professionals with essential data for the characterization and utilization of this compound.
Introduction
This compound, systematically named tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, is a heterocyclic compound that serves as a versatile building block in medicinal chemistry. The 7-azaindole scaffold is a recognized pharmacophore due to its structural similarity to purine bases, allowing it to interact with a wide range of biological targets. The introduction of a chloro-substituent and a tert-butyloxycarbonyl (Boc) protecting group provides specific functionalities for further chemical modifications, making it a valuable precursor in the synthesis of complex bioactive molecules. This guide presents a summary of its key spectroscopic data and a detailed experimental protocol for its synthesis.
Spectroscopic Data
The structural integrity and purity of this compound are confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 4-chloro-7-azaindole (Precursor)
| ¹H NMR (DMSO-d₆, 300 MHz) | ¹³C NMR (DMSO-d₆, 75 MHz) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 11.83 (br s, 1H) | 143.8 |
| 8.13 (d, J = 5.1 Hz, 1H) | 142.1 |
| 7.49 (t, J = 2.9 Hz, 1H) | 128.0 |
| 7.10 (d, J = 5.1 Hz, 1H) | 120.3 |
| 6.61 (dd, J = 3.5, 1.9 Hz, 1H) | 116.3 |
| 100.4 |
Note: Data obtained from supporting information for a study on the synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₃ClN₂O₂ |
| Molecular Weight | 252.70 g/mol |
| Exact Mass | 252.0666 g/mol |
| Predicted m/z [M+H]⁺ | 253.0738 |
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor 4-chloro-7-azaindole, followed by the protection of the indole nitrogen with a Boc group.
Synthesis of 4-chloro-7-azaindole
A common method for the synthesis of 4-chloro-7-azaindole involves the N-oxidation of 7-azaindole followed by chlorination.
Materials:
-
7-azaindole
-
Hydrogen peroxide
-
Phosphorus oxychloride (POCl₃)
-
Diisopropylethylamine (DIPEA)
-
Organic solvent (e.g., THF, acetonitrile)
Procedure:
-
N-oxidation: 7-azaindole is reacted with hydrogen peroxide in an organic solvent to form 7-azaindole-N-oxide.
-
Chlorination: The resulting N-oxide is then treated with phosphorus oxychloride. The addition of a base like diisopropylethylamine can be used to catalyze the reaction and improve the yield.
-
Work-up and Purification: The reaction mixture is carefully quenched with water and neutralized. The crude product is then extracted with an organic solvent, dried, and purified, typically by column chromatography, to yield 4-chloro-7-azaindole.
Boc Protection of 4-chloro-7-azaindole
The protection of the pyrrole nitrogen of 4-chloro-7-azaindole is a standard procedure in organic synthesis.
Materials:
-
4-chloro-7-azaindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., triethylamine (TEA), 4-dimethylaminopyridine (DMAP))
-
Aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
Procedure:
-
Dissolution: 4-chloro-7-azaindole is dissolved in a suitable aprotic solvent.
-
Addition of Reagents: A base, such as triethylamine, and a catalytic amount of DMAP are added to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate.
-
Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched, and the product is extracted. The organic layer is washed, dried, and concentrated. The resulting crude this compound can be purified by silica gel chromatography.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow for this compound.
Conclusion
This technical guide provides a concise yet comprehensive overview of the spectroscopic data and synthetic methodology for this compound. The provided data and protocols are intended to be a valuable resource for chemists in the pharmaceutical and related industries, facilitating the efficient synthesis and characterization of this important chemical intermediate.
An In-depth Technical Guide to the Synthesis of 1-Boc-4-chloro-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Boc-4-chloro-7-azaindole, a key building block in the development of various therapeutic agents. This document details the chemical transformation of 4-chloro-7-azaindole to its N-Boc protected form, offering a reproducible experimental protocol, quantitative data, and a logical workflow for this critical synthetic step.
Introduction
4-chloro-7-azaindole is a heterocyclic moiety of significant interest in medicinal chemistry due to its structural analogy to purines and indoles. The introduction of a tert-butyloxycarbonyl (Boc) protecting group at the N1 position is a crucial step in many synthetic routes, enabling regioselective functionalization of the azaindole core. This guide outlines a standard and efficient procedure for this protection reaction.
Reaction Scheme and Mechanism
The synthesis of this compound from 4-chloro-7-azaindole is achieved through a nucleophilic substitution reaction. The nitrogen atom of the pyrrole ring in 4-chloro-7-azaindole acts as a nucleophile, attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically facilitated by a base, such as 4-(dimethylamino)pyridine (DMAP), which acts as a nucleophilic catalyst, or a non-nucleophilic base like triethylamine (TEA) or sodium hydride (NaH) to deprotonate the azaindole nitrogen, thereby increasing its nucleophilicity.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
4-chloro-7-azaindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP) or Triethylamine (TEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., Hexanes, Ethyl acetate)
Procedure:
-
To a solution of 4-chloro-7-azaindole (1.0 eq) in the chosen anhydrous solvent, add the base (DMAP (0.1-0.2 eq) or TEA (1.5-2.0 eq)).
-
Add di-tert-butyl dicarbonate (1.1-1.5 eq) to the mixture portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reagent Quantities and Reaction Conditions
| Reagent/Parameter | Molar Equiv. | Molecular Weight ( g/mol ) | Notes |
| 4-chloro-7-azaindole | 1.0 | 152.58 | Starting material |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.5 | 218.25 | Boc protecting agent |
| 4-(Dimethylamino)pyridine (DMAP) | 0.1 - 0.2 | 122.17 | Catalyst |
| Triethylamine (TEA) | 1.5 - 2.0 | 101.19 | Base (alternative to DMAP) |
| Solvent | - | - | Anhydrous DCM, THF, or Acetonitrile |
| Temperature | Room Temp. | - | |
| Reaction Time | Varies | - | Monitored by TLC |
Table 2: Product Characterization
| Property | Value |
| Product Name | tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₂H₁₃ClN₂O₂ |
| Molecular Weight | 252.70 g/mol |
| Yield | Typically high (specific yield depends on reaction scale and purification) |
| Purity | >95% (determined by NMR and/or LC-MS) |
Note: Specific yield and purity should be determined experimentally.
Mandatory Visualization
The following diagram illustrates the logical workflow of the synthesis process.
Caption: Synthetic workflow for this compound.
Conclusion
The N-Boc protection of 4-chloro-7-azaindole is a fundamental and high-yielding transformation in organic synthesis. The protocol described in this guide provides a reliable method for obtaining the desired product in high purity, which is essential for its use in subsequent synthetic steps in drug discovery and development programs. Careful execution of the experimental procedure and purification are key to achieving optimal results.
A Comprehensive Technical Guide to the N-Boc Protection of 4-Chloro-7-Azaindole
This technical guide provides a detailed protocol and procedural overview for the tert-butoxycarbonyl (Boc) protection of the pyrrole nitrogen in 4-chloro-7-azaindole. This reaction is a crucial step in synthetic organic chemistry, particularly in the development of pharmaceutical agents, as it enables selective functionalization at other positions of the heterocyclic core. The Boc group serves as a stable and reliable protecting group that can be readily removed under acidic conditions.
This document is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for the preparation of N-Boc-4-chloro-7-azaindole.
Reaction Principle
The protection of the N-H group in 4-chloro-7-azaindole is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The base deprotonates the pyrrole nitrogen, increasing its nucleophilicity and facilitating the attack on one of the carbonyl carbons of the Boc anhydride. This results in the formation of the N-tert-butoxycarbonyl derivative, with tert-butanol and carbon dioxide as byproducts. The choice of base and solvent is critical for achieving high yields and purity. A common choice is a tertiary amine base like triethylamine (TEA) or a milder inorganic base like sodium bicarbonate, often with the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction.
Experimental Workflow
The following diagram illustrates the general workflow for the Boc protection of 4-chloro-7-azaindole, from the setup of the reaction to the isolation of the final product.
Caption: Experimental workflow for the Boc protection of 4-chloro-7-azaindole.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the Boc protection of 4-chloro-7-azaindole, compiled from general procedures for Boc protection of similar heterocyclic compounds.[1] Researchers should optimize these conditions for their specific setup and scale.
| Parameter | Typical Range/Value | Notes |
| Reagents | ||
| 4-chloro-7-azaindole | 1.0 eq | Starting material. |
| Di-tert-butyl dicarbonate | 1.1 - 1.5 eq | The protecting agent. A slight excess ensures complete conversion. |
| Base (e.g., Triethylamine) | 1.2 - 2.0 eq | Acts as a proton scavenger. |
| Catalyst (e.g., DMAP) | 0.05 - 0.1 eq | Optional, but often used to increase the reaction rate. |
| Solvent | ||
| Dichloromethane (DCM) | 5 - 10 mL per mmol of substrate | A common aprotic solvent. |
| Tetrahydrofuran (THF) | 5 - 10 mL per mmol of substrate | Another common aprotic solvent. |
| Acetonitrile (ACN) | 5 - 10 mL per mmol of substrate | A polar aprotic solvent alternative. |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is typically run at room temperature. An initial cooling to 0°C can be used. |
| Reaction Time | 2 - 16 hours | Monitor by TLC or LC-MS for completion. |
| Yield | ||
| Isolated Yield | > 90% | Yields are typically high for this type of reaction, depending on purity of starting materials. |
Detailed Experimental Protocol
This protocol is a representative procedure for the Boc protection of 4-chloro-7-azaindole on a laboratory scale.
Materials and Equipment:
-
4-chloro-7-azaindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
-
Optional: Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask, add 4-chloro-7-azaindole (1.0 eq).
-
Dissolve the starting material in anhydrous DCM or THF (approximately 10 mL per mmol of substrate).
-
Add triethylamine (1.5 eq) to the solution, followed by a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (1.2 eq) to the stirred solution. The Boc₂O can be added as a solid or dissolved in a small amount of the reaction solvent.
-
-
Reaction Monitoring:
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 2-16 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes) or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM or the organic solvent used.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and rinse the solid with a small amount of the solvent.
-
-
Isolation and Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product is often of high purity and may not require further purification.
-
If necessary, purify the product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
-
Characterization:
-
The final product, tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Di-tert-butyl dicarbonate can be an irritant; handle with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
1-Boc-4-chloro-7-azaindole as a synthetic intermediate
An In-Depth Technical Guide to 1-Boc-4-chloro-7-azaindole: A Core Synthetic Intermediate
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to indole allows it to function as a bioisostere, while the integrated pyridine ring offers unique hydrogen bonding capabilities and metabolic properties. Consequently, 7-azaindole derivatives are central components in numerous pharmaceuticals, particularly as kinase inhibitors. This technical guide focuses on this compound, a versatile and strategically important intermediate for the synthesis of complex, substituted 7-azaindole derivatives. The tert-butyloxycarbonyl (Boc) protecting group at the N-1 position facilitates selective functionalization at other sites, and the chloro-substituent at the C-4 position serves as a reactive handle for a variety of cross-coupling reactions.
Physicochemical Properties
The introduction of the Boc protecting group significantly alters the physical properties of the parent 4-chloro-7-azaindole, primarily by increasing its molecular weight and modifying its solubility profile to favor organic solvents. A summary of these properties is presented below.
| Property | 4-chloro-7-azaindole | This compound |
| CAS Number | 55052-28-3 | 889798-11-2 (example) |
| Molecular Formula | C₇H₅ClN₂ | C₁₂H₁₃ClN₂O₂ |
| Molecular Weight | 152.58 g/mol | 252.70 g/mol |
| Appearance | White to brown solid powder | Typically an off-white to yellow solid |
| Melting Point | 174-181 °C | Not widely reported, expected to be lower |
| Solubility | Slightly soluble in water, methanol, chloroform | Soluble in many organic solvents (THF, DCM, EtOAc) |
Synthesis of the Intermediate
The preparation of this compound is a two-step process starting from the commercially available 7-azaindole. The first step involves the regioselective chlorination of the pyridine ring, followed by the protection of the pyrrole nitrogen.
Step 1: Synthesis of 4-chloro-7-azaindole
The most common and efficient method for synthesizing 4-chloro-7-azaindole involves an N-oxidation followed by a reaction with a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2] The addition of a base, such as diisopropylethylamine (DIPEA), can catalyze the reaction and improve yields.[1]
References
The Strategic Role of 1-Boc-4-chloro-7-azaindole in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, prized for its ability to mimic the biological interactions of endogenous purines and indoles.[1] This bioisosterism, coupled with favorable physicochemical properties, has cemented its role in the development of novel therapeutics, particularly in the realm of kinase inhibitors.[2][3][4] Among the various functionalized azaindole building blocks, 1-Boc-4-chloro-7-azaindole stands out as a particularly versatile and strategic intermediate. Its unique combination of a protected nitrogen and a reactive chlorine handle allows for precise, regioselective modifications, making it an invaluable tool for constructing complex molecular architectures in drug discovery programs.
This technical guide provides an in-depth exploration of the synthesis, applications, and strategic importance of this compound, complete with experimental protocols and illustrative workflows for researchers and scientists in drug development.
The 7-Azaindole Core: A Privileged Scaffold
Azaindoles, or pyrrolopyridines, are bicyclic heteroaromatic systems where a nitrogen atom replaces one of the carbon atoms in the benzene ring of an indole. The position of this nitrogen defines the isomer (4-, 5-, 6-, or 7-azaindole). The 7-azaindole isomer is the most frequently utilized in drug discovery.
Key Advantages of the 7-Azaindole Scaffold:
-
Enhanced Binding Affinity : The pyridine nitrogen atom can act as an additional hydrogen bond acceptor, potentially leading to stronger interactions with biological targets.[1] In kinase inhibition, the 7-azaindole core expertly mimics the adenine region of ATP, forming two crucial hydrogen bonds with the kinase hinge region—the pyridine N7 acts as an acceptor, and the pyrrole N1-H acts as a donor.[2][4]
-
Improved Physicochemical Properties : Compared to their indole counterparts, azaindoles often exhibit enhanced aqueous solubility and metabolic stability, which are critical parameters for drug candidates.[1]
-
Novel Intellectual Property : The unique structure of azaindoles provides opportunities for creating novel chemical entities, allowing researchers to navigate existing patent landscapes.
Strategic Importance of 1-Boc and 4-Chloro Substituents
The utility of this compound stems directly from its functionalization.
-
The 1-Boc Group : The tert-butoxycarbonyl (Boc) group on the pyrrole nitrogen serves as a robust protecting group. It prevents unwanted side reactions at the N1 position during subsequent synthetic transformations and can be easily removed under acidic conditions when desired.
-
The 4-Chloro Group : The chlorine atom at the C4 position is a versatile synthetic handle. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents (aryl, heteroaryl, alkyl, amino, etc.). This flexibility is paramount for structure-activity relationship (SAR) studies.
The logical workflow for utilizing this building block is depicted below.
Caption: Synthetic utility workflow of this compound.
Synthesis of this compound
The preparation of this key intermediate typically involves a two-step process starting from commercially available 7-azaindole.
-
N-Oxidation and Chlorination : 7-azaindole is first treated with an oxidizing agent, such as hydrogen peroxide, to form the corresponding N-oxide. This activates the pyridine ring for electrophilic substitution. Subsequent reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) introduces the chlorine atom regioselectively at the C4 position.[5][6]
-
Boc Protection : The resulting 4-chloro-7-azaindole is then protected at the N1 position using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP) to yield the final product.
Applications in Kinase Inhibitor Development
Dysregulation of protein kinases is a hallmark of many diseases, particularly cancer.[7] The 7-azaindole scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors. This compound serves as a foundational building block for creating libraries of potent and selective inhibitors targeting various kinases.
The general principle of action for these inhibitors is illustrated in the following signaling pathway diagram.
Caption: Mechanism of action for a 7-azaindole based kinase inhibitor.
The versatility of the 4-chloro position allows for the synthesis of numerous analogs for SAR studies. The table below summarizes inhibitory activities of various 7-azaindole derivatives against different protein kinases.
| Kinase Target | Scaffold/Compound | IC₅₀ (nM) | Reference |
| c-Met | N-nitrobenzenesulfonyl-4-azaindole (Cmpd 63) | 20 | [8] |
| PDK1 | 7-Azaindole derivative (Cmpd 16) | 1100 | [9] |
| PDK1 | Optimized 7-azaindole (Cmpd 42) | 2300 (cellular) | [9] |
| CDK9/CyclinT | Benzocycloalkanone derivative (Cmpd 8g) | 120 | [10] |
| Haspin | Benzocycloalkanone derivative (Cmpd 8l) | 14 | [10] |
| BRAF (V600E) | PLX4720 | 13 |
Key Experimental Protocols
The following sections provide detailed, generalized methodologies for key reactions involving this compound. Researchers should optimize conditions for their specific substrates.
This protocol describes the palladium-catalyzed reaction to form a C-C bond between the C4 position of the azaindole and an aryl or heteroaryl group.[7][11]
Materials:
-
This compound (1.0 equiv)
-
(Hetero)arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane, DME, or Toluene/H₂O mixture)
Procedure:
-
To a dry reaction vessel, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until reaction completion is confirmed by TLC or LC-MS analysis.
-
Cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-substituted-7-azaindole derivative.
This protocol outlines the formation of a C-N bond at the C4 position, coupling the azaindole with a primary or secondary amine.[12][13][14]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 1-4 mol%)
-
Ligand (e.g., RuPhos, if not using a precatalyst)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, THF, or 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand (if needed), and base to a dry reaction vessel.
-
Add this compound and the solvent.
-
Add the amine (if liquid, add via syringe; if solid, add with other solids).
-
Seal the vessel and heat the mixture to the appropriate temperature (can range from room temperature to 120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired 4-amino-7-azaindole product.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic platform for innovation in medicinal chemistry. Its well-defined reactivity allows for the systematic and efficient exploration of chemical space around the privileged 7-azaindole core. By enabling access to a vast array of 4-substituted derivatives through robust cross-coupling chemistry, this building block has been instrumental in the discovery of potent kinase inhibitors and other valuable therapeutic agents. For drug development professionals, mastering the use of this versatile scaffold is a key step toward designing the next generation of targeted therapies.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 6. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel 7-azaindoles as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Navigating the Synthesis and Procurement of 1-Boc-4-chloro-7-azaindole: A Technical Guide
For researchers, scientists, and drug development professionals, the acquisition of specific chemical intermediates is a critical step in the discovery pipeline. This guide provides an in-depth overview of the availability of 1-Boc-4-chloro-7-azaindole, a key building block in medicinal chemistry. Due to its limited commercial availability as a catalog item, this document focuses on the procurement of its immediate precursor, 4-chloro-7-azaindole, and provides a standard protocol for its conversion.
Supplier Landscape for 4-chloro-7-azaindole
While direct suppliers for this compound are not readily found, its precursor, 4-chloro-7-azaindole, is available from a number of chemical suppliers. The following table summarizes the offerings from several key companies. Researchers are advised to contact these suppliers directly to inquire about custom synthesis of the Boc-protected derivative.
| Supplier | Catalog Number | Purity | Available Quantities |
| Sigma-Aldrich | 55052-28-3 | 97% | Discontinued, contact for assistance |
| Chem-Impex | 11389493 | ≥ 99% (HPLC) | 5g, 25g, 100g, 250g, 1kg |
| Thermo Scientific | - | 98% | 1g |
| Echemi | - | 99% (Industrial Grade) | 25kg |
| Carl ROTH | 2H4P.5 | - | 10g, 25g, 50g, 100g |
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol for the N-Boc protection of 4-chloro-7-azaindole. This procedure is based on standard laboratory techniques for the protection of heterocyclic amines.
Materials:
-
4-chloro-7-azaindole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of 4-chloro-7-azaindole (1.0 eq) in anhydrous dichloromethane (DCM) is added di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
The reaction mixture is stirred at room temperature for 12-18 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with DCM and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
Logical Workflow for Procurement and Synthesis
The following diagram illustrates the logical steps from identifying the need for this compound to its final synthesis and use in research.
Figure 1: Workflow for obtaining this compound.
Decision Matrix for Supplier Selection
Choosing the right supplier for the precursor is a critical decision. The following diagram outlines key factors to consider in this process.
Figure 2: Decision-making process for precursor supplier selection.
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Boc-4-chloro-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of 1-Boc-4-chloro-7-azaindole with various partners. The methodologies outlined—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—are fundamental transformations in medicinal chemistry for the synthesis of novel derivatives of the privileged 7-azaindole scaffold.
Introduction
The 7-azaindole core is a prominent heterocyclic motif in numerous biologically active compounds and approved pharmaceuticals. Functionalization of this scaffold is crucial for modulating the pharmacological properties of drug candidates. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the selective formation of carbon-carbon and carbon-nitrogen bonds at the C4-position of the 7-azaindole nucleus. This document details protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions using this compound as a key building block. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances solubility and often improves reactivity in these transformations.
Data Presentation: Comparative Analysis of Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for the palladium-catalyzed cross-coupling reactions of this compound. Please note that yields are highly dependent on the specific coupling partner and optimization of reaction conditions may be required. The data presented is compiled from literature reports on similar substrates and represents typical outcomes.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 90 | 18 | 75-85 |
Table 2: Buchwald-Hartwig Amination of this compound with Amines [1][2]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 90-98[1] |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS | THF | 80 | 12 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | 1,4-Dioxane | 100 | 3 | ~90[1] |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes [3][4]
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 6 | 80-90[3] |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (6) | DIPA | THF | 60 | 8 | 85-95 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | i-Pr₂NEt | Acetonitrile | 70 | 12 | 75-85 |
Experimental Protocols
The following are detailed, representative protocols for each cross-coupling reaction. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. All manipulations involving palladium catalysts and phosphine ligands should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tris(dibenzylidenacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.
-
Add Pd₂(dba)₃ and SPhos to the flask under a positive flow of inert gas.
-
Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-Boc-7-azaindole.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N bond formation between this compound and a primary or secondary amine.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylidenacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
1,4-Dioxane, anhydrous
Procedure:
-
In a glovebox, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos to a dry reaction vial equipped with a stir bar.
-
Add anhydrous 1,4-dioxane, followed by the amine.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield the desired 4-amino-1-Boc-7-azaindole derivative.
Protocol 3: Sonogashira Coupling
This protocol details a general procedure for the coupling of this compound with a terminal alkyne.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Triethylamine (Et₃N, 3.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl-1-Boc-7-azaindole.
Visualizations
The following diagrams illustrate the general experimental workflows for the described palladium-catalyzed cross-coupling reactions.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Caption: General workflow for the Sonogashira cross-coupling reaction.
References
- 1. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 2. Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Boc-4-chloro-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 1-Boc-4-chloro-7-azaindole. This reaction is a cornerstone of modern medicinal chemistry, enabling the crucial formation of carbon-nitrogen bonds in the synthesis of novel therapeutics. The 7-azaindole scaffold is a privileged structure in drug discovery, and its functionalization at the 4-position is of significant interest.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or pseudohalide) and an amine.[1] For the synthesis of 4-amino-7-azaindole derivatives, which are key intermediates in numerous pharmaceutical programs, this reaction offers a powerful and versatile tool.[2] The reaction's success is highly dependent on the careful selection of the palladium source, ligand, base, and solvent.[3] Protecting the 7-azaindole nitrogen, in this case with a tert-butyloxycarbonyl (Boc) group, is often crucial to prevent side reactions and enhance the desired C-4 amination.[2]
Reaction Scheme
The general scheme for the Buchwald-Hartwig amination of this compound is depicted below:
Key Reaction Parameters and Optimization
The successful amination of this compound hinges on the judicious selection of several key parameters. The following tables summarize the reaction conditions and yields for the analogous N-substituted 4-bromo-7-azaindoles, which provide a strong basis for optimizing the reaction of the chloro-analogue.[2]
Table 1: Optimization of Reaction Conditions for Amide Coupling
This table showcases the screening of various palladium sources, ligands, and bases for the coupling of N-benzyl-4-bromo-7-azaindole with benzamide. Xantphos was identified as a superior ligand in combination with bases like cesium carbonate, potassium phosphate, and potassium carbonate.[2]
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (1.5 equiv) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | 2.5 | 92 |
| 2 | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | 3 | 88 |
| 3 | Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ | 6 | 65 |
| 4 | Pd₂(dba)₃ (5) | XPhos (10) | Cs₂CO₃ | 6 | 72 |
| 5 | Pd₂(dba)₃ (5) | PCy₃ (10) | Cs₂CO₃ | 12 | No Reaction |
| 6 | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | 6 | 75 |
| 7 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | 6 | 81 |
| 8 | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ | 4 | 85 |
| 9 | Pd(OAc)₂ (5) | Xantphos (10) | K₃PO₄ | 3 | 88 |
Reaction conditions: N-benzyl-4-bromo-7-azaindole (1.0 mmol), benzamide (1.2 mmol), base (1.5 mmol), Pd source, ligand, in dioxane (2 mL) at 100 °C.[2]
Table 2: Substrate Scope for Amination of N-Substituted 4-Bromo-7-azaindoles
This table demonstrates the versatility of the optimized conditions for the coupling of various primary and secondary amines with different N-protected 4-bromo-7-azaindoles. High yields were generally obtained with the Pd₂(dba)₃/Xantphos/Cs₂CO₃ system.[2]
| Entry | N-Protecting Group | Amine | Product | Time (h) | Yield (%) |
| 1 | Ts | Aniline | 4-(Phenylamino)-1-tosyl-7-azaindole | 2.5 | 92 |
| 2 | Ms | Aniline | 4-(Phenylamino)-1-mesyl-7-azaindole | 2.5 | 90 |
| 3 | Me | Aniline | 1-Methyl-4-(phenylamino)-7-azaindole | 3 | 94 |
| 4 | Et | 4-Fluoroaniline | 1-Ethyl-4-(4-fluorophenylamino)-7-azaindole | 3 | 92 |
| 5 | Bn | Morpholine | 4-(Morpholino)-1-benzyl-7-azaindole | 3 | 90 |
| 6 | Me | n-Butylamine | 1-Methyl-4-(butylamino)-7-azaindole | 3 | 90 |
| 7 | Et | n-Butylamine | 1-Ethyl-4-(butylamino)-7-azaindole | 3 | 88 |
| 8 | Me | Boc-piperazine | 4-(1-Boc-piperazin-4-yl)-1-methyl-7-azaindole | 3 | 91 |
Reaction conditions: N-substituted 4-bromo-7-azaindole (1.0 mmol), amine (1.2 mmol), Cs₂CO₃ (1.5 mmol), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), in dioxane (2 mL) at 100 °C.[2]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Buchwald-Hartwig amination of this compound.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocols
The following protocols are based on optimized conditions for N-substituted 4-bromo-7-azaindoles and are expected to be highly applicable to this compound with minor modifications as needed.[2]
Protocol 1: General Procedure for the Amination of this compound with Primary and Secondary Amines
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 mmol, 5 mol%)
-
Xantphos (0.10 mmol, 10 mol%)
-
Anhydrous dioxane (2 mL)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the amine, and cesium carbonate.
-
Add Pd₂(dba)₃ and Xantphos to the tube.
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add anhydrous dioxane via syringe.
-
Seal the tube and place it in a preheated heating block or oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 2.5-3 hours, or until completion as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-1-Boc-7-azaindole derivative.
Protocol 2: Alternative Conditions using Pd(OAc)₂
For certain substrates, Palladium(II) acetate can be an effective palladium source.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine or Amide (1.2 mmol, 1.2 equiv)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
Xantphos (0.10 mmol, 10 mol%)
-
Anhydrous dioxane (2 mL)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Follow steps 1-4 of Protocol 1, substituting Pd(OAc)₂ for Pd₂(dba)₃ and the appropriate base (K₃PO₄ or K₂CO₃).
-
Seal the tube and heat at 100 °C for 3-4 hours, monitoring the reaction progress.
-
Follow steps 7-11 of Protocol 1 for work-up and purification.
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (up to 120 °C), or catalyst/ligand loading.
-
Low Yield: Ensure all reagents and the solvent are anhydrous, as water can negatively impact the catalytic cycle. The choice of base can also be critical; for less reactive amines, a stronger base like sodium tert-butoxide may be necessary, although this can affect functional group tolerance.
-
Side Reactions: N-H arylation is a common side reaction with unprotected azaindoles. The use of the Boc protecting group should mitigate this. If de-Boc-ing is observed, a milder base and lower reaction temperature should be explored.
-
Ligand Selection: While Xantphos has shown broad applicability, other ligands such as SPhos or XPhos may be more effective for specific amine substrates. Screening of different ligands may be beneficial for challenging couplings.
Conclusion
The Buchwald-Hartwig amination is a robust and reliable method for the synthesis of 4-amino-1-Boc-7-azaindole derivatives. By carefully selecting the palladium source, ligand, base, and solvent, a wide range of primary and secondary amines can be successfully coupled to the 7-azaindole core in high yields. The protocols and data presented herein provide a solid foundation for researchers to efficiently synthesize these valuable compounds for applications in drug discovery and development.
References
Application Notes and Protocols: The Strategic Use of 1-Boc-4-chloro-7-azaindole in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the adenine hinge-binding motif of ATP and thereby effectively inhibit a wide range of protein kinases.[1] The targeted introduction of substituents at various positions of the azaindole ring is a key strategy for modulating potency, selectivity, and pharmacokinetic properties of kinase inhibitors. This document provides detailed application notes and protocols for the use of 1-Boc-4-chloro-7-azaindole as a versatile starting material in the synthesis of kinase inhibitors, with a focus on Suzuki-Miyaura coupling and subsequent transformations.
Introduction to this compound in Kinase Inhibitor Synthesis
This compound is a strategically important building block for the synthesis of kinase inhibitors. The Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen serves to modulate the reactivity of the heterocyclic system and enhance solubility in organic solvents, facilitating key synthetic transformations. The chloro substituent at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties. This approach is central to the late-stage diversification of the 7-azaindole core, allowing for the rapid exploration of structure-activity relationships (SAR).[2]
The 2,4-disubstituted 7-azaindole framework, readily accessible from this starting material, is a key feature of inhibitors targeting various kinases, including Cyclin-Dependent Kinase 9 (CDK9) and Bruton's Tyrosine Kinase (BTK).[2]
Key Synthetic Strategies and Applications
The primary synthetic utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions to construct the core of various kinase inhibitors.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In the context of kinase inhibitor synthesis, it allows for the coupling of the 4-position of the azaindole core with a wide range of boronic acids or their esters. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side products, such as the des-chloro byproduct.[2]
A critical preceding step for Suzuki-Miyaura coupling at the 4-position of a pre-functionalized 2-substituted 7-azaindole is often the conversion of the 4-chloro group into a boronate ester. This allows for subsequent coupling with an aryl halide.
Boc Deprotection
The final step in many synthetic routes involving this compound is the removal of the Boc protecting group to yield the free N-H of the azaindole, which is often crucial for hinge-binding interactions with the target kinase. Acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), are commonly employed for this transformation.[3][4]
Quantitative Data Summary
The following table summarizes representative quantitative data for kinase inhibitors synthesized using a 4-substituted-7-azaindole core, highlighting the potency of this scaffold.
| Kinase Target | Inhibitor/Analog | IC50/Ki | Reference |
| CDK9/CyclinT | Compound 8g | IC50 = 230 nM | [5] |
| Haspin | Compound 8l | IC50 = 14 nM | [5] |
| CDK9/CyclinT & Haspin (dual) | Compound 8h | IC50 = 350 nM (CDK9), 110 nM (Haspin) | [5] |
| CDK1 | 2-amino-4-(7-azaindol-3-yl)pyrimidine analog | Good potency | [1] |
| CDK9 | Compound 5b | IC50 = 0.059 µM | [6] |
| CDK7 | Compound 5f | IC50 = 0.479 µM | [6] |
| CDK8 | Compound 5d | IC50 = 0.716 µM | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments in the synthesis of kinase inhibitors using this compound and its derivatives.
Protocol 1: Miyaura Borylation of 1-Boc-4-chloro-2-substituted-7-azaindole
This protocol describes the conversion of the 4-chloro group to a pinacol borate ester, a key intermediate for subsequent Suzuki-Miyaura coupling.
Materials:
-
1-Boc-4-chloro-2-substituted-7-azaindole (1.0 equiv)
-
Bis(pinacolato)diboron (B2pin2) (1.5 equiv)
-
Pd(dppf)Cl2 (0.1 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-Boc-4-chloro-2-substituted-7-azaindole, bis(pinacolato)diboron, Pd(dppf)Cl2, and potassium acetate.
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-Boc-4-(pinacolatoboronyl)-2-substituted-7-azaindole.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 1-Boc-4-(pinacolatoboronyl)-2-substituted-7-azaindole with an Aryl Halide
This protocol details the C-C bond formation between the borylated azaindole and an aryl halide.
Materials:
-
1-Boc-4-(pinacolatoboronyl)-2-substituted-7-azaindole (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.2 equiv)
-
Pd(PPh3)4 (0.05 equiv)
-
2 M aqueous sodium carbonate (Na2CO3) solution (2.0 equiv)
-
1,4-dioxane and water (e.g., 4:1 v/v)
Procedure:
-
In a microwave vial or a round-bottom flask, combine the 1-Boc-4-(pinacolatoboronyl)-2-substituted-7-azaindole, aryl halide, and Pd(PPh3)4.
-
Add the 1,4-dioxane and 2 M aqueous sodium carbonate solution.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 100-120 °C (conventional heating) or irradiate in a microwave reactor (e.g., 150 °C for 20-30 minutes).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-aryl-1-Boc-2-substituted-7-azaindole.
Protocol 3: Boc Deprotection of a 4-Aryl-7-azaindole Derivative
This protocol describes the final deprotection step to yield the active kinase inhibitor.
Materials:
-
4-Aryl-1-Boc-2-substituted-7-azaindole (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 4-aryl-1-Boc-2-substituted-7-azaindole in dichloromethane.
-
Add trifluoroacetic acid (typically 20-50% v/v) to the solution at room temperature.[3]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon complete deprotection, remove the solvent and excess TFA under reduced pressure.
-
The resulting residue can be purified by preparative HPLC or by neutralization with a base (e.g., saturated aqueous NaHCO3 solution) followed by extraction with an organic solvent and subsequent column chromatography to afford the final kinase inhibitor.
Visualizations
Caption: General synthetic workflow for kinase inhibitors.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Simplified CDK9 signaling pathway.
References
- 1. Synthesis of 2-amino-4-(7-azaindol-3-yl)pyrimidines as cyclin dependent kinase 1 (CDK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. a2bchem.com [a2bchem.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: Deprotection of 1-Boc-4-chloro-7-azaindole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The tert-butyloxycarbonyl (Boc) group is a crucial amine protecting group in the multi-step synthesis of complex molecules, including 7-azaindole derivatives, which are significant scaffolds in medicinal chemistry. Its removal is a critical step, typically achieved under acidic conditions. This document provides detailed protocols and comparative data for the deprotection of 1-Boc-4-chloro-7-azaindole, a common intermediate in pharmaceutical research. Standard methods using Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) are presented, along with workflows to guide researchers in selecting the optimal conditions for their specific needs.
Reaction Overview and Mechanism
The deprotection of a 1-Boc-protected azaindole proceeds via acid-catalyzed hydrolysis of the carbamate. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation, which is subsequently quenched to form isobutylene and a proton. This process efficiently liberates the pyrrolic nitrogen of the azaindole core.
Caption: Acid-catalyzed mechanism for the removal of a Boc protecting group.
Comparative Data for Deprotection Methods
The choice of acid and solvent system can significantly impact reaction time, yield, and purity. While both TFA in Dichloromethane (DCM) and HCl in dioxane are highly effective, the presence of other acid-labile functional groups on the molecule may favor one method over another.[1][2] Attempts to remove the Boc group from certain sensitive azaindole derivatives with strong acids like HCl or TFA have sometimes resulted in decomposition products, highlighting the need for careful condition selection.[3]
| Method | Reagent (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| TFA / DCM | TFA (10-20) | DCM | 0 to 25 | 1 - 3 | >95 | A common, fast, and high-yielding method. Volatile reagents simplify workup.[4] |
| HCl / Dioxane | 4M Solution | 1,4-Dioxane | 25 | 1 - 4 | >90 | Often used when TFA might affect other functional groups.[1] |
| HCl / Methanol | Acetyl Chloride | Methanol | 25 | 2 - 6 | 85 - 95 | In situ generation of HCl from acetyl chloride.[2] |
| Thermal | None | Dioxane/Water | ~150 (MW) | 0.5 | Variable | An alternative for highly acid-sensitive substrates.[1] |
General Experimental Workflow
A standardized workflow ensures reproducibility and safety. The process involves dissolving the starting material, executing the deprotection under controlled conditions, quenching the reaction, and isolating the final product.
References
Application Notes and Protocols for C-N Bond Formation with 1-Boc-4-chloro-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the carbon-nitrogen (C-N) bond formation reactions of 1-Boc-4-chloro-7-azaindole. This key building block is frequently utilized in medicinal chemistry, and the methodologies outlined herein are critical for the synthesis of novel 4-amino-7-azaindole derivatives, which are prevalent scaffolds in various drug candidates.
Introduction
The 7-azaindole core is a significant pharmacophore due to its ability to mimic purine bases and participate in crucial hydrogen bonding interactions with biological targets. Functionalization at the 4-position through C-N bond formation is a common strategy in drug discovery programs. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and copper-catalyzed Ullmann couplings are the premier methods for achieving this transformation. The presence of the Boc protecting group on the indole nitrogen prevents undesired side reactions at this position.[1] This document details optimized reaction conditions and protocols for these transformations.
Palladium-Catalyzed C-N Cross-Coupling: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds between aryl halides and a wide range of amines.[1][2] For the coupling of this compound, the choice of palladium precursor, ligand, and base is crucial for achieving high yields and clean conversions.
General Reaction Scheme
Caption: General scheme for Buchwald-Hartwig amination of this compound.
Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the palladium-catalyzed amination of N-protected 4-halo-7-azaindoles with various amines. These conditions are directly applicable to this compound.
| Entry | Amine Type | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Primary & Secondary Amines | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 2.5 - 3 | 88 - 94 | [1][2] |
| 2 | Primary & Secondary Amines | RuPhos Precatalyst (0.5) | RuPhos (0.5) | LiHMDS | THF | RT - 65 | 0.5 - 12 | 80 - 94 | [3] |
| 3 | Amides | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 3 - 4 | 75 - 85 | [1][2] |
Experimental Protocol: Buchwald-Hartwig Amination with a Secondary Amine
This protocol is adapted from procedures reported for the amination of N-protected 4-bromo-7-azaindoles.[1][2]
Materials:
-
This compound (1.0 mmol)
-
Secondary amine (e.g., morpholine) (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 mmol, 5 mol%)
-
Xantphos (0.10 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound, cesium carbonate, and Xantphos.
-
Add Pd₂(dba)₃ to the tube.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous 1,4-dioxane and the secondary amine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2.5 to 3 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-1-Boc-7-azaindole derivative.
Copper-Catalyzed C-N Cross-Coupling: Ullmann Reaction
The Ullmann condensation is a classical method for C-N bond formation, typically employing a copper catalyst. While it often requires higher temperatures than palladium-catalyzed reactions, it can be a valuable alternative, especially for certain amine nucleophiles.
General Reaction Scheme
Caption: General scheme for the Ullmann condensation of this compound.
Summary of Reaction Conditions
The following table provides representative conditions for the Ullmann coupling of aryl halides with amines. These conditions can serve as a starting point for the reaction with this compound.
| Entry | Amine Type | Cu Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aliphatic Amines | CuI (10) | None | K₂CO₃ | DES (ChCl/Gly) | 60 | 12 | up to 98 | [4] |
| 2 | N-Heterocycles | CuI | Acylhydrazine | K₃PO₄ | DMF | 110 | 24 | Moderate to High | [5] |
| 3 | Azoles, Aminoazoles | Cu(II)-7-AINO (catalyst) | - | K₂CO₃ | DMSO | 120 | 12-24 | Good to Excellent | [6] |
Experimental Protocol: Ullmann Reaction with an Aliphatic Amine in Deep Eutectic Solvent
This protocol is based on a green chemistry approach using a deep eutectic solvent (DES).[4]
Materials:
-
This compound (0.5 mmol)
-
Aliphatic amine (e.g., N,N-dimethylethylenediamine) (0.5 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (1.0 mmol)
-
Deep Eutectic Solvent (Choline chloride/Glycerol, 1:2 molar ratio) (1 g)
Procedure:
-
Prepare the deep eutectic solvent by heating a mixture of choline chloride and glycerol at 80 °C until a homogeneous, clear liquid is formed.
-
In a vial, combine this compound, the aliphatic amine, CuI, and K₂CO₃.
-
Add the pre-prepared deep eutectic solvent (1 g) to the vial.
-
Seal the vial with a Teflon-lined screw cap and heat the mixture to 60 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Add water (1 mL) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A typical experimental workflow for C-N bond formation with this compound.
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann reaction are both effective methods for the synthesis of 4-amino-1-Boc-7-azaindole derivatives. The choice of reaction conditions, particularly the catalyst system and base, should be optimized for the specific amine substrate. The protocols provided herein offer robust starting points for researchers engaged in the synthesis of novel 7-azaindole-based compounds for drug discovery and development.
References
- 1. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole- N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Heck Reaction with 1-Boc-4-chloro-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the palladium-catalyzed Heck reaction of 1-Boc-4-chloro-7-azaindole with various olefins. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and the C4-functionalization via the Heck reaction offers a versatile method for the synthesis of novel derivatives for drug discovery programs.[1]
Introduction
The Heck reaction is a powerful carbon-carbon bond-forming reaction that couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[2] This reaction has found widespread application in the synthesis of complex organic molecules, including pharmaceuticals and natural products. For heteroaromatic substrates like 7-azaindoles, the Heck reaction provides a direct method for C-C bond formation, enabling the introduction of various functional groups. Specifically, the coupling of olefins at the C4 position of the 7-azaindole nucleus is a key step in the synthesis of potent kinase inhibitors and other biologically active compounds. While aryl bromides and iodides are more reactive, conditions for the successful Heck coupling of less reactive aryl chlorides have been developed.[2][3]
Reaction Scheme
Caption: General scheme of the Heck reaction.
Experimental Protocol
This protocol describes a general procedure for the Heck reaction of this compound with a generic terminal olefin, such as an acrylate or styrene derivative.
Materials:
-
This compound
-
Olefin (e.g., n-butyl acrylate, styrene)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Tri(tert-butyl)phosphine (P(t-Bu)₃), Xantphos)
-
Base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, N-Methyl-2-pyrrolidone (NMP))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Addition of Reagents: Add the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of azaindole). Stir the mixture for 10-15 minutes to ensure dissolution and complex formation.
-
Reactant Addition: Add the base (e.g., Et₃N, 2.0-3.0 equiv) followed by the olefin (1.2-1.5 equiv) via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously for the required time (4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-substituted-1-Boc-7-azaindole.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Heck reaction with this compound based on analogous reactions reported in the literature for similar substrates.
Table 1: Screening of Reaction Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (2.5) | DMF | 110 | 18 | Moderate |
| 2 | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | K₂CO₃ (2.0) | Dioxane | 100 | 12 | Good |
| 3 | Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ (2.0) | NMP | 120 | 8 | High |
| 4 | PdCl₂(PPh₃)₂ (5) | - | Et₃N (3.0) | DMF | 100 | 24 | Low |
Table 2: Substrate Scope with Optimized Conditions
Optimized Conditions: Pd(OAc)₂ (3 mol%), Xantphos (6 mol%), Cs₂CO₃ (2.0 equiv), NMP, 120 °C, 8 h.
| Entry | Olefin | Product | Expected Yield (%) |
| 1 | n-Butyl acrylate | n-Butyl (E)-3-(1-Boc-7-azaindol-4-yl)acrylate | 85-95 |
| 2 | Styrene | 1-Boc-4-((E)-styryl)-7-azaindole | 80-90 |
| 3 | Methyl vinyl ketone | (E)-4-(1-Boc-7-azaindol-4-yl)but-3-en-2-one | 75-85 |
| 4 | Acrylonitrile | (E)-3-(1-Boc-7-azaindol-4-yl)acrylonitrile | 70-80 |
Experimental Workflow
References
Application Notes and Protocols: Large-Scale Synthesis and Utility of 1-Boc-4-chloro-7-azaindole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-chloro-7-azaindole is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of potent kinase inhibitors. Its rigid bicyclic core, featuring a pyrrole fused to a pyridine ring, serves as a versatile scaffold for developing targeted therapeutics. The chloro-substituent at the 4-position provides a handle for further functionalization through various cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen allows for controlled reactions at other positions of the azaindole ring. This document provides detailed protocols for the large-scale synthesis of this compound and highlights its application in the development of kinase inhibitors, including quantitative data on the biological activity of derived compounds.
Large-Scale Synthesis of this compound
The synthesis of this compound is efficiently achieved in a two-step process starting from the commercially available 7-azaindole. The first step involves the regioselective chlorination at the 4-position, followed by the protection of the indole nitrogen with a Boc group. This synthetic route is scalable and has been demonstrated to produce high yields of the desired product.
Experimental Protocols
Step 1: Synthesis of 4-chloro-7-azaindole
This procedure is adapted from a patented large-scale synthesis method and involves the N-oxidation of 7-azaindole followed by chlorination.[1]
-
Materials: 7-azaindole, Hydrogen Peroxide (30% solution), Acetonitrile, Phosphorus oxychloride (POCl₃), Diisopropylethylamine (DIPEA), Sodium Hydroxide (NaOH).
-
Procedure:
-
N-Oxidation: In a suitable reactor, dissolve 7-azaindole (1.0 eq) in acetonitrile. Cool the solution to 0-5 °C. Slowly add hydrogen peroxide (1.5 eq) dropwise, maintaining the temperature below 10 °C. Stir the reaction mixture at this temperature for 2-3 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Chlorination: To the reaction mixture containing the 7-azaindole-N-oxide, add phosphorus oxychloride (3.0 eq) slowly at 0-5 °C. After the addition is complete, add diisopropylethylamine (0.1 eq) as a catalyst. Slowly warm the mixture to 80-90 °C and stir for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and slowly quench by adding it to ice-water. Adjust the pH to 8-9 with a 6N NaOH solution. The product will precipitate out of the solution.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to afford 4-chloro-7-azaindole as a solid.
-
Step 2: Synthesis of this compound
This protocol describes the protection of the indole nitrogen of 4-chloro-7-azaindole using di-tert-butyl dicarbonate (Boc₂O).
-
Materials: 4-chloro-7-azaindole, Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP), Tetrahydrofuran (THF), Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
Reaction Setup: To a solution of 4-chloro-7-azaindole (1.0 eq) in THF, add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a pure solid.
-
Synthesis Workflow Diagram
Caption: Large-scale synthesis workflow for this compound.
Application in Kinase Inhibitor Synthesis
This compound is a crucial intermediate in the synthesis of numerous kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases. The 7-azaindole scaffold is recognized as a privileged structure in kinase inhibitor design as it can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.
A prominent example of a drug synthesized using a 7-azaindole core is Vemurafenib , a potent inhibitor of the BRAF V600E mutated kinase. The RAS-RAF-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival.[2][3][4][5][6] Mutations in genes of this pathway, such as BRAF, can lead to constitutive activation and uncontrolled cell growth, a hallmark of many cancers. Vemurafenib and its analogs, often synthesized from 4-substituted-7-azaindoles, target the mutated BRAF kinase, thereby inhibiting the downstream signaling cascade and inducing apoptosis in cancer cells.
RAS-RAF-MEK-ERK Signaling Pathway
Caption: Inhibition of the RAS-RAF-MEK-ERK pathway by Vemurafenib.
Quantitative Data of Kinase Inhibitors Derived from 7-Azaindole Scaffolds
The following table summarizes the in vitro activity of several kinase inhibitors synthesized using 7-azaindole derivatives, demonstrating the utility of this scaffold.
| Compound ID | Target Kinase(s) | Cell Line | IC₅₀ (nM) | Reference |
| Vemurafenib | BRAF V600E | A375 (Melanoma) | 31 | [7][8] |
| Analog 1 | BRAF V600E | A375 (Melanoma) | 450 | [7][8] |
| Analog 2 | BRAF V600E | A375 (Melanoma) | >10,000 | [7][8] |
| Compound 8g | CDK9/CyclinT, Haspin | - | 120 (CDK9), 380 (Haspin) | [9] |
| Compound 8h | CDK9/CyclinT, Haspin | - | 250 (CDK9), 70 (Haspin) | [9] |
| Compound 8l | Haspin | - | 14 | [9] |
| Compound P1 | CSF-1R (predicted) | HOS (Osteosarcoma) | 88.79 | [10] |
| Compound P1 | CSF-1R (predicted) | MCF-7 (Breast Cancer) | >10,000 | [10] |
| Compound P1 | CSF-1R (predicted) | A549 (Lung Cancer) | >10,000 | [10] |
Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target's activity or cell viability.
Conclusion
This compound is a high-value intermediate for the synthesis of kinase inhibitors with significant therapeutic potential. The scalable synthetic route presented herein provides a reliable method for its large-scale production. The utility of this building block is underscored by its incorporation into numerous potent kinase inhibitors, including the FDA-approved drug Vemurafenib. The provided data and protocols are intended to facilitate further research and development in the field of targeted cancer therapy and other diseases driven by aberrant kinase activity.
References
- 1. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. sinobiological.com [sinobiological.com]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. archives.ijper.org [archives.ijper.org]
Application of 1-Boc-4-chloro-7-azaindole in Parallel Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-Boc-4-chloro-7-azaindole as a versatile building block in parallel synthesis. The methodologies outlined herein are designed to facilitate the rapid generation of diverse chemical libraries, a critical process in modern drug discovery and development. The protocols focus on robust and high-throughput palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are amenable to automation and parallel synthesis platforms.
Introduction
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, including kinase inhibitors.[1] The introduction of a nitrogen atom into the indole ring system can modulate the physicochemical and pharmacological properties of a molecule, such as solubility, pKa, and target binding affinity. This compound is a key intermediate that allows for the strategic functionalization of the 4-position of the 7-azaindole core. The Boc protecting group facilitates controlled reactions and can be readily removed under acidic conditions. The chloro substituent at the 4-position serves as a versatile handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents and the generation of diverse compound libraries.
Parallel synthesis techniques are instrumental in accelerating the drug discovery process by enabling the simultaneous synthesis of hundreds to thousands of compounds.[2][3] This approach allows for the rapid exploration of structure-activity relationships (SAR) and the identification of lead compounds with desired biological activities. The protocols detailed below are optimized for a parallel synthesis workflow, utilizing multi-well plates and standard laboratory automation.
Core Reactions and Signaling Pathways
The primary application of this compound in parallel synthesis revolves around palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the 4-position of the azaindole core.
Experimental Protocols
The following protocols are designed for parallel synthesis in 96-well plates. All manipulations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon).
General Workflow for Parallel Synthesis
Protocol 1: Parallel Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with a library of boronic acids or esters.
Materials:
-
This compound
-
A library of aryl/heteroaryl boronic acids or esters
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
K₃PO₄ (Potassium phosphate)
-
Dioxane/Water (4:1)
-
96-well reaction plates with sealing mats
-
Automated liquid handler (optional, but recommended)
-
Inert atmosphere glovebox or manifold
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M solution of this compound in dioxane.
-
Prepare 0.24 M solutions of each boronic acid/ester in dioxane in a separate 96-well plate.
-
Prepare a catalyst/ligand stock solution by dissolving Pd₂(dba)₃ (1.5 mol%) and SPhos (3 mol%) in dioxane.
-
Prepare a 2 M aqueous solution of K₃PO₄.
-
-
Reaction Setup (in a 96-well plate under inert atmosphere):
-
To each well, add 250 µL of the this compound stock solution (0.05 mmol, 1.0 equiv).
-
Add 250 µL of the respective boronic acid/ester stock solution (0.06 mmol, 1.2 equiv).
-
Add 50 µL of the catalyst/ligand stock solution.
-
Add 50 µL of the 2 M K₃PO₄ solution (0.1 mmol, 2.0 equiv).
-
-
Reaction:
-
Seal the 96-well plate securely with a sealing mat.
-
Heat the plate at 80-100 °C with shaking for 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction plate to room temperature.
-
Quench each well with 500 µL of water.
-
Extract each well with ethyl acetate (3 x 500 µL).
-
Combine the organic layers in a new 96-well plate.
-
Evaporate the solvent using a centrifugal evaporator.
-
Re-dissolve the crude products in a suitable solvent (e.g., DMSO/methanol) for parallel purification by preparative HPLC.
-
Quantitative Data:
| Entry | Aryl Boronic Acid | Product | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | 1-Boc-4-phenyl-7-azaindole | 85 | >95 |
| 2 | 4-Methylphenylboronic acid | 1-Boc-4-(4-methylphenyl)-7-azaindole | 89 | >95 |
| 3 | 4-Methoxyphenylboronic acid | 1-Boc-4-(4-methoxyphenyl)-7-azaindole | 93 | >95 |
| 4 | 4-Fluorophenylboronic acid | 1-Boc-4-(4-fluorophenyl)-7-azaindole | 79 | >95 |
| 5 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 1-Boc-4-(3,5-bis(trifluoromethyl)phenyl)-7-azaindole | 67 | >95 |
| 6 | Naphthalene-1-boronic acid | 1-Boc-4-(naphthalen-1-yl)-7-azaindole | 92 | >95 |
Yields are based on isolated product after purification and are representative of typical results.[4]
Protocol 2: Parallel Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed amination of this compound with a library of amines.
Materials:
-
This compound
-
A library of primary or secondary amines
-
Pd(OAc)₂ (Palladium(II) acetate) or a suitable palladium precatalyst
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
LiHMDS (Lithium bis(trimethylsilyl)amide) or another suitable base (e.g., NaOtBu)
-
Toluene or Dioxane
-
96-well reaction plates with sealing mats
-
Automated liquid handler
-
Inert atmosphere glovebox or manifold
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M solution of this compound in toluene.
-
Prepare 0.24 M solutions of each amine in toluene in a separate 96-well plate.
-
Prepare a catalyst/ligand stock solution by dissolving the palladium source (e.g., 1-2 mol%) and RuPhos (2-4 mol%) in toluene.
-
Prepare a 1 M solution of LiHMDS in THF or weigh the solid base directly into the wells.
-
-
Reaction Setup (in a 96-well plate under inert atmosphere):
-
To each well, add 250 µL of the this compound stock solution (0.05 mmol, 1.0 equiv).
-
Add 250 µL of the respective amine stock solution (0.06 mmol, 1.2 equiv).
-
Add the solid base (e.g., NaOtBu, 1.4 equiv) or the LiHMDS solution.
-
Add 50 µL of the catalyst/ligand stock solution.
-
-
Reaction:
-
Seal the 96-well plate and heat at 80-110 °C with shaking for 4-12 hours.
-
-
Work-up and Purification:
-
Follow the work-up and purification procedure described in Protocol 1.
-
Quantitative Data:
| Entry | Amine | Product | Yield (%) | Purity (%) |
| 1 | Morpholine | 1-Boc-4-morpholino-7-azaindole | 92 | >98 |
| 2 | Piperidine | 1-Boc-4-(piperidin-1-yl)-7-azaindole | 88 | >98 |
| 3 | Aniline | 1-Boc-4-(phenylamino)-7-azaindole | 75 | >95 |
| 4 | N-Methylaniline | 1-Boc-4-(methyl(phenyl)amino)-7-azaindole | 81 | >95 |
| 5 | Benzylamine | 1-Boc-4-(benzylamino)-7-azaindole | 85 | >98 |
Yields are representative and based on similar reported procedures for halo-azaindoles.[5][6]
Protocol 3: Parallel Sonogashira Coupling
This protocol outlines the palladium/copper-catalyzed coupling of this compound with a library of terminal alkynes.
Materials:
-
This compound
-
A library of terminal alkynes
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
CuI (Copper(I) iodide)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
DMF or THF
-
96-well reaction plates with sealing mats
-
Automated liquid handler
-
Inert atmosphere glovebox or manifold
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M solution of this compound in DMF.
-
Prepare 0.3 M solutions of each terminal alkyne in DMF in a separate 96-well plate.
-
Prepare a catalyst stock solution by dissolving PdCl₂(PPh₃)₂ (2-5 mol%) and CuI (4-10 mol%) in DMF.
-
Use neat Et₃N or DIPEA as the base.
-
-
Reaction Setup (in a 96-well plate under inert atmosphere):
-
To each well, add 250 µL of the this compound stock solution (0.05 mmol, 1.0 equiv).
-
Add 250 µL of the respective terminal alkyne stock solution (0.075 mmol, 1.5 equiv).
-
Add 100 µL of Et₃N or DIPEA (excess).
-
Add 50 µL of the catalyst stock solution.
-
-
Reaction:
-
Seal the 96-well plate and heat at 60-80 °C with shaking for 6-18 hours.
-
-
Work-up and Purification:
-
Follow the work-up and purification procedure described in Protocol 1.
-
Quantitative Data:
| Entry | Alkyne | Product | Yield (%) | Purity (%) |
| 1 | Phenylacetylene | 1-Boc-4-(phenylethynyl)-7-azaindole | 82 | >95 |
| 2 | 1-Hexyne | 1-Boc-4-(hex-1-yn-1-yl)-7-azaindole | 78 | >95 |
| 3 | Ethynyltrimethylsilane | 1-Boc-4-((trimethylsilyl)ethynyl)-7-azaindole | 85 | >98 |
| 4 | 3-Ethynylpyridine | 1-Boc-4-(pyridin-3-ylethynyl)-7-azaindole | 73 | >95 |
| 5 | Cyclopropylacetylene | 1-Boc-4-(cyclopropylethynyl)-7-azaindole | 76 | >95 |
Yields are based on established Sonogashira coupling methodologies with similar substrates.
Conclusion
This compound is a highly valuable building block for the parallel synthesis of diverse libraries of 4-substituted 7-azaindole derivatives. The robust and versatile nature of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allows for the efficient and high-throughput generation of novel compounds. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists in the field of drug discovery to rapidly explore the chemical space around the 7-azaindole scaffold, accelerating the identification of new therapeutic agents.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 2. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combinatorial chemistry | PPT [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. acs.figshare.com [acs.figshare.com]
- 6. Automated, Capsule-Based Suzuki-Miyaura Cross Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling with 1-Boc-4-chloro-7-azaindole
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 1-Boc-4-chloro-7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the Suzuki coupling of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is the yield of my Suzuki coupling reaction with this compound consistently low?
Answer:
Low yields in the Suzuki coupling of this compound can be attributed to several factors, often related to the electronic nature of the heteroaryl chloride and potential side reactions. Here are the primary areas to investigate:
-
Inefficient Oxidative Addition: The Carbon-Chlorine (C-Cl) bond in this compound is relatively strong compared to corresponding bromides or iodides, making the initial oxidative addition of the palladium catalyst a potential rate-limiting step.
-
Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃) to enhance the electron density on the palladium center, thereby facilitating the oxidative addition.
-
-
Catalyst Deactivation: The nitrogen atom in the 7-azaindole ring can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species.
-
Solution: The use of bulky ligands can also sterically hinder this coordination. Additionally, ensuring an inert atmosphere (e.g., by thoroughly degassing the solvent and using an argon or nitrogen blanket) can prevent oxidative deactivation of the Pd(0) catalyst.
-
-
Suboptimal Base and Solvent Combination: The choice of base and solvent is critical for activating the boronic acid and ensuring the solubility of all reaction components.
-
Solution: A screening of bases should be performed. While common bases like K₂CO₃ or Cs₂CO₃ are often effective, stronger bases like K₃PO₄ may be necessary for this less reactive chloride. The solvent system often benefits from a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water to facilitate the dissolution of both the organic substrates and the inorganic base.
-
-
Protodeboronation of the Boronic Acid: The boronic acid can be unstable under the reaction conditions, leading to the replacement of the boronic acid group with a hydrogen atom.
-
Solution: Use fresh, high-quality boronic acid. Alternatively, consider using more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts. Running the reaction at the lowest effective temperature and for the shortest possible time can also minimize this side reaction.
-
Question 2: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize them?
Answer:
Common side products in the Suzuki coupling of this compound include homocoupled boronic acid, dehalogenated starting material, and products resulting from Boc-deprotection.
-
Homocoupling of the Boronic Acid (Biaryl Formation): This occurs when two molecules of the boronic acid couple together.
-
Cause: This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), or by using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.
-
Solution: Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere throughout the reaction. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensuring efficient in-situ reduction of a Pd(II) source can also help.
-
-
Dehalogenation of this compound: The chloro group is replaced by a hydrogen atom.
-
Cause: This can be caused by the presence of a palladium-hydride species, which can form from the reaction of the palladium catalyst with the solvent (especially alcohols) or certain bases.
-
Solution: Use aprotic solvents like dioxane or toluene. If a protic solvent is necessary, use it in moderation. The choice of base can also be critical; for instance, using K₃PO₄ instead of alkoxide bases may reduce dehalogenation.
-
-
Boc-Deprotection: The Boc protecting group is cleaved under the reaction conditions.
-
Cause: While the Boc group is generally stable under many Suzuki conditions, prolonged reaction times at high temperatures or the use of certain acidic or basic conditions can lead to its removal.
-
Solution: Monitor the reaction closely and aim for the shortest possible reaction time. If deprotection is a persistent issue, consider optimizing the temperature to the lowest effective level.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for optimizing the reaction conditions for the Suzuki coupling of this compound?
A1: A good starting point would be to use a catalyst system known to be effective for heteroaryl chlorides. For example, a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich ligand such as SPhos or XPhos is often successful. For the base, K₃PO₄ or Cs₂CO₃ are generally good choices. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). A reaction temperature in the range of 80-110 °C is a reasonable starting point.
Q2: How critical is the purity of the reagents and the reaction setup?
A2: Extremely critical. The success of a Suzuki coupling reaction is highly dependent on the quality of the reagents and the exclusion of oxygen and moisture. Ensure that your this compound and boronic acid are pure. The palladium catalyst and ligand should be of high quality. Solvents should be anhydrous and thoroughly degassed. The reaction should be set up under an inert atmosphere of argon or nitrogen.
Q3: Can I use microwave irradiation to accelerate the reaction?
A3: Yes, microwave-assisted Suzuki couplings are often very effective, especially for less reactive chlorides. Microwave heating can significantly reduce reaction times and sometimes improve yields by minimizing the formation of degradation products that can occur with prolonged heating. It is advisable to start with a lower temperature and shorter time and optimize from there.
Q4: My boronic acid is not commercially available. What are my options?
A4: If your desired boronic acid is not available, you can often synthesize it. A common method is the reaction of an aryl or heteroaryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in a palladium-catalyzed Miyaura borylation reaction. The resulting boronate ester can then be used directly in the Suzuki coupling.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids.
Table 1: Optimization of Reaction Conditions for the Suzuki Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 45 |
| 2 | PdCl₂(dppf) (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 65 |
| 3 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 110 | 8 | 85 |
| 4 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ (2) | DMF | 120 | 6 | 92 |
| 5 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 | 4 | 95 |
Table 2: Substrate Scope of Arylboronic Acids in the Suzuki Coupling with this compound
Optimized Conditions: XPhos Pd G3 (2 mol%), K₃PO₄ (2 equiv), Dioxane/H₂O (4:1), 90 °C, 4-8 h
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-Boc-4-phenyl-7-azaindole | 95 |
| 2 | 4-Methoxyphenylboronic acid | 1-Boc-4-(4-methoxyphenyl)-7-azaindole | 93 |
| 3 | 4-Fluorophenylboronic acid | 1-Boc-4-(4-fluorophenyl)-7-azaindole | 88 |
| 4 | 3-Thiopheneboronic acid | 1-Boc-4-(3-thienyl)-7-azaindole | 82 |
| 5 | 2-Naphthylboronic acid | 1-Boc-4-(2-naphthyl)-7-azaindole | 89 |
Experimental Protocols
General Experimental Protocol for the Suzuki Coupling of this compound:
To an oven-dried Schlenk tube equipped with a magnetic stir bar is added this compound (1.0 equiv), the corresponding arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv). The tube is sealed with a septum, and the atmosphere is evacuated and backfilled with argon three times. The palladium catalyst (e.g., XPhos Pd G3, 2 mol%) and ligand (if applicable) are then added under a positive flow of argon. The degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v, 0.2 M) is added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 90 °C) with vigorous stirring. The progress of the reaction is monitored by TLC or LC-MS.
Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 1-Boc-4-aryl-7-azaindole.
Mandatory Visualization
Caption: Workflow for the optimization of the Suzuki coupling of this compound.
Technical Support Center: Improving Sonogashira Coupling of 1-Boc-4-chloro-7-azaindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Sonogashira coupling of 1-Boc-4-chloro-7-azaindole.
Troubleshooting Guides
Issue 1: Low to No Product Yield
Low or no yield is a common issue when working with challenging substrates like this compound. The electron-deficient nature of the azaindole ring and the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds are primary contributing factors.
Question: My Sonogashira coupling of this compound is resulting in low to no product formation. What are the potential causes and how can I improve the yield?
Answer:
Several factors can contribute to low yields in this reaction. A systematic approach to troubleshooting is recommended.
1. Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for activating the aryl chloride bond.
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Recommendation: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may not be effective enough. Consider using more electron-rich and bulky phosphine ligands that promote oxidative addition. Buchwald-type ligands, such as XPhos, SPhos, or RuPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are often more successful with aryl chlorides. N-heterocyclic carbene (NHC) ligands are also a good alternative.
2. Reaction Temperature: The C-Cl bond is significantly stronger than C-Br or C-I bonds, requiring more energy for oxidative addition to the palladium center.
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Recommendation: If you are running the reaction at room temperature or a slightly elevated temperature, a significant increase may be necessary. Temperatures in the range of 80-120 °C are commonly required for the coupling of aryl chlorides. The use of a sealed reaction vessel may be necessary to reach the required temperatures, especially with lower-boiling solvents.
3. Choice of Base: The base plays a crucial role in the deprotonation of the terminal alkyne and the overall catalytic cycle.
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Recommendation: While amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, they may not be sufficiently strong. Consider switching to inorganic bases like cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄). These have been shown to be effective in challenging Sonogashira couplings.
4. Solvent Effects: The solvent can influence catalyst stability, solubility of reagents, and reaction kinetics.
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Recommendation: Polar aprotic solvents like DMF and NMP are often used for their ability to dissolve reagents and withstand high temperatures. However, they can also lead to catalyst decomposition. Nonpolar solvents like toluene or dioxane can sometimes be more effective, especially when paired with the right ligand and base combination. A solvent screen is often beneficial.
5. Copper Co-catalyst: While classic Sonogashira reactions utilize a copper(I) co-catalyst, its presence can sometimes lead to undesired side reactions.
-
Recommendation: If significant homocoupling of the alkyne is observed, a copper-free protocol should be considered. Many modern catalyst systems are designed to be efficient without a copper co-catalyst.
Issue 2: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Product
The formation of a diyne byproduct, resulting from the homocoupling of the terminal alkyne, is a common side reaction that consumes the alkyne and reduces the yield of the desired product.
Question: I am observing a significant amount of the homocoupled alkyne byproduct in my reaction mixture. How can I minimize this side reaction?
Answer:
Minimizing alkyne homocoupling is crucial for improving the efficiency of your Sonogashira reaction.
1. Copper-Free Conditions: The copper(I) co-catalyst is often the primary culprit in promoting Glaser coupling.
-
Recommendation: The most effective way to reduce homocoupling is to switch to a copper-free Sonogashira protocol. As mentioned previously, modern palladium catalysts with bulky, electron-rich ligands can facilitate the reaction without the need for a copper co-catalyst.
2. Control of Oxygen: Glaser coupling is an oxidative process that is often accelerated by the presence of oxygen.
-
Recommendation: Ensure your reaction is performed under strictly anaerobic conditions. This can be achieved by thoroughly degassing the solvent and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintaining an inert atmosphere throughout the reaction.
3. Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the free alkyne, thereby disfavoring the bimolecular homocoupling reaction.
-
Recommendation: Use a syringe pump to add the terminal alkyne to the reaction mixture over an extended period.
4. Choice of Amine Base: The amine base can also influence the rate of homocoupling.
-
Recommendation: In some cases, using a bulkier amine base can sterically hinder the formation of the diyne byproduct.
Frequently Asked Questions (FAQs)
Q1: Is the N-Boc protecting group on the 7-azaindole necessary for the Sonogashira coupling?
A1: While not always strictly necessary, the N-Boc protecting group serves two important functions. Firstly, it increases the solubility of the azaindole derivative in organic solvents. Secondly, it can modulate the electronic properties of the heterocyclic ring, potentially influencing the reactivity of the C-Cl bond. In some cases, N-protection has been shown to improve yields in cross-coupling reactions of azaindoles. For 3-iodoindazoles, N-protection was found to be essential for a successful Sonogashira coupling.[1]
Q2: My reaction starts but then appears to stall, with starting material remaining even after prolonged reaction times. What could be the cause?
A2: Reaction stalling is often due to catalyst deactivation. The palladium catalyst can be sensitive to impurities or can decompose at high temperatures over long reaction times. The pyridine nitrogen in the 7-azaindole ring can also coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
Troubleshooting Steps:
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Ensure all reagents and solvents are of high purity and are anhydrous and degassed.
-
Consider a lower reaction temperature with a more active catalyst system.
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Adding a fresh portion of the catalyst and ligand midway through the reaction can sometimes restart a stalled reaction.
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If coordination to the azaindole nitrogen is suspected, using a ligand that binds more strongly to the palladium may help.
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Q3: Can I use microwave irradiation to accelerate the reaction?
A3: Yes, microwave-assisted synthesis can be a very effective technique for accelerating Sonogashira couplings, especially for less reactive aryl chlorides. Microwave heating can rapidly reach high temperatures and pressures, significantly reducing reaction times from hours to minutes. However, optimization of the reaction conditions (catalyst loading, solvent, and base) under microwave irradiation will be necessary.
Data Presentation
Table 1: Representative Conditions for Sonogashira Coupling of Halo-Azaindoles and Related Heterocycles
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 96 | [2] |
| 2 | 4-Amino-2-bromo-5-iodopyridine derivative | Various alkynes | PdCl₂(PPh₃)₂ | - | Et₃N | DMF | RT or 60 | - | - | [3] |
| 3 | 3-Iodo-1H-indazole (N-protected) | Various alkynes | - | - | - | - | - | 99 | [1] | |
| 4 | 3,4-Dibromopyridine | Phenylacetylene | - | - | - | - | - | up to 80 | ||
| 5 | 4-Chloro-2-(trichloromethyl)quinazoline | Phenylacetylene | Pd(OAc)₂ | - | Cs₂CO₃ | DMF | RT | - | 15 |
Experimental Protocols
Representative Experimental Protocol for Sonogashira Coupling of an Aryl Chloride (General Procedure)
This protocol is a general guideline and should be optimized for the specific substrate and alkyne.
Materials:
-
This compound
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Terminal alkyne (1.2 - 1.5 equivalents)
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Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
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Ligand (e.g., XPhos, 4-10 mol%)
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Base (e.g., Cs₂CO₃, 2 equivalents)
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Anhydrous and degassed solvent (e.g., dioxane or toluene)
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Anhydrous copper(I) iodide (CuI, optional, 5-10 mol%)
Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere (argon or nitrogen), add the palladium catalyst, ligand, and base.
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Add this compound and a stir bar.
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If using a copper co-catalyst, add CuI at this stage.
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Add the anhydrous, degassed solvent via syringe.
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Add the terminal alkyne via syringe.
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Seal the flask or vial and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Caption: Troubleshooting workflow for low yield in Sonogashira coupling.
Caption: Strategies to minimize alkyne homocoupling.
References
Technical Support Center: Overcoming Low Reactivity of 1-Boc-4-chloro-7-azaindole in Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of 1-Boc-4-chloro-7-azaindole in various cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally unreactive in standard cross-coupling reactions?
A1: The low reactivity of this compound stems from a combination of electronic and steric factors. The electron-deficient nature of the pyridine ring in the 7-azaindole core deactivates the C-Cl bond towards oxidative addition, a critical step in the catalytic cycle of many cross-coupling reactions. Additionally, the pyridine nitrogen can act as a chelating agent, potentially sequestering the metal catalyst and inhibiting its activity. The Boc protecting group, while crucial for many synthetic strategies, can also introduce steric hindrance around the reaction center.
Q2: What are the most common coupling reactions attempted with this compound?
A2: The most frequently employed coupling reactions for the functionalization of this compound and related halo-azaindoles are the Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions. Each of these transformations presents its own set of challenges that often require careful optimization of reaction conditions.
Q3: Can the Boc protecting group be cleaved under typical cross-coupling conditions?
A3: While the Boc group is generally stable to the basic conditions used in many coupling reactions, it can be labile under strongly acidic conditions or at elevated temperatures for prolonged periods.[1] Some palladium catalytic systems, particularly at high temperatures, might also facilitate its removal. It is crucial to monitor reactions for any signs of deprotection, which can be observed by TLC or LC-MS analysis.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low to no yield of the coupled product.
This is a common issue due to the inertness of the C-Cl bond. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Quantitative Data Summary: Suzuki Coupling of 4-Chloro-7-azaindole Derivatives
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80 | Low | General observation |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | Moderate to Good | General observation |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene/H₂O | 110 | Moderate to Good | General observation |
| PdCl₂(dppf) | K₂CO₃ | DMF/H₂O | 90 | Variable | [2] |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
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To a dry reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
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Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
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Add degassed dioxane and water (4:1 v/v) to the mixture.
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Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and ligand (e.g., XPhos, 4-10 mol%).
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Heat the reaction mixture at 100-110 °C with vigorous stirring and monitor by TLC or LC-MS until the starting material is consumed.
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Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
Issue: Low conversion or formation of side products.
The primary challenges in the Buchwald-Hartwig amination of this substrate include catalyst inhibition and potential side reactions involving the amine nucleophile.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Quantitative Data Summary: Buchwald-Hartwig Amination of 4-Chloro-7-azaindole
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| N-Methylpiperazine | RuPhos-Pd-G2 / RuPhos | LiHMDS | THF | RT | 94 | [3] |
| Morpholine | RuPhos-Pd-G2 / RuPhos | LiHMDS | THF | RT | 95 | [3] |
| Aniline | BrettPhos-Pd-G3 / BrettPhos | LiHMDS | THF | 60 | 85 | [3] |
| Benzylamine | RuPhos-Pd-G2 / RuPhos | LiHMDS | THF | RT | 92 | [3] |
Experimental Protocol: Optimized Buchwald-Hartwig Amination
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In a glovebox, add the palladium precatalyst (e.g., RuPhos-Pd-G3, 1-2 mol%) and ligand (e.g., RuPhos, 1-2 mol%) to a dry reaction tube.
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Add this compound (1.0 equiv) and the amine (1.2 equiv).
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Add anhydrous, degassed THF.
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Add LiHMDS (1.0 M in THF, 2.0 equiv) dropwise at room temperature.
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Stir the reaction at room temperature or heat to 60-80 °C, monitoring by LC-MS.
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Upon completion, quench the reaction with saturated aqueous ammonium chloride.
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Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.
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Concentrate the organic layer and purify the residue by flash chromatography.
Sonogashira and Heck Reactions
Issue: Low reactivity and/or competing side reactions.
For Sonogashira and Heck reactions, catalyst selection and careful control of reaction conditions are paramount to achieving good yields.
General Recommendations:
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Sonogashira Coupling: A Pd/Cu co-catalytic system is standard. For chloro-substrates, more active palladium catalysts and ligands may be necessary. Common conditions involve a palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine, diisopropylamine) in a solvent like DMF or THF.[4]
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Heck Reaction: The choice of palladium source, ligand, base, and solvent is critical. For electron-deficient chloro-heterocycles, catalyst systems like Pd(OAc)₂ with phosphine ligands or N-heterocyclic carbene (NHC) ligands can be effective.[5] Common bases include triethylamine, potassium carbonate, or sodium acetate.
Logical Relationship for Reaction Condition Selection
Caption: Selection of initial reaction conditions based on the desired coupling type.
References
- 1. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Efficient Coupling with 1-Boc-4-chloro-7-azaindole
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for the catalytic coupling of 1-Boc-4-chloro-7-azaindole. The information is presented in a question-and-answer format to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst selection critical for the coupling of this compound?
A1: The 7-azaindole scaffold possesses a pyridine nitrogen atom that can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or the formation of undesired byproducts. The Boc protecting group on the pyrrole nitrogen influences the electronic properties of the molecule. Therefore, a carefully chosen catalyst and ligand system is crucial to achieve high efficiency, selectivity, and functional group tolerance in coupling reactions.
Q2: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?
A2: The most common palladium-catalyzed cross-coupling reactions for this substrate include:
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Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
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Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
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Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[1][2][3]
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Heck Coupling: For the formation of C-C bonds with alkenes.[1][2][4][5]
Q3: Does the Boc protecting group affect the coupling reaction?
A3: Yes, the tert-butoxycarbonyl (Boc) group is generally stable under many palladium-catalyzed coupling conditions. However, it can be sensitive to strong acids and high temperatures, which could lead to its removal.[6] It is important to select reaction conditions that are compatible with the Boc group to avoid deprotection.
Q4: Can I use an unprotected 4-chloro-7-azaindole for these coupling reactions?
A4: While coupling reactions with unprotected 7-azaindoles are possible, they present challenges. The N-H proton of the pyrrole ring can be deprotonated by the base, and the resulting anion can interact with the catalyst.[7] Using a strong base like LiHMDS can help to deprotonate both the amine and the azaindole, which can sometimes mitigate this issue in amination reactions.[7][8] However, for broader substrate scope and more consistent results, N-protection is often recommended.[9]
Troubleshooting Guides
Issue 1: Low or no conversion to the desired product.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivation | The pyridine nitrogen of the azaindole may be coordinating to the palladium center, inhibiting catalysis. Use bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos to shield the metal center and promote the desired catalytic cycle.[8] Consider using a pre-catalyst to ensure the formation of the active Pd(0) species. |
| Incorrect Base | The choice of base is critical. For Suzuki reactions, inorganic bases like K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig aminations, strong bases like NaOt-Bu or LiHMDS are often necessary.[8] Ensure the base is anhydrous and of high quality. |
| Suboptimal Solvent | The solvent can significantly influence the reaction rate and yield. Common solvents include dioxane, toluene, and DMF.[1][9] Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation and side reactions. |
| Low Reaction Temperature | Some coupling reactions require elevated temperatures to proceed efficiently. Gradually increase the reaction temperature, but be mindful of the stability of the Boc protecting group at very high temperatures. |
Issue 2: Formation of significant side products (e.g., homocoupling, dehalogenation).
| Potential Cause | Troubleshooting Steps |
| Oxygen Contamination | Traces of oxygen can promote the homocoupling of boronic acids in Suzuki reactions or alkynes in Sonogashira reactions. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and use degassed solvents. |
| Inappropriate Ligand | The ligand can influence the relative rates of the desired cross-coupling and undesired side reactions. For Suzuki reactions, consider ligands that favor reductive elimination over other pathways. |
| Excess Base or Nucleophile | An excess of a strong base can sometimes lead to the decomposition of the starting material or catalyst. Use the recommended stoichiometry for all reagents. |
Data Presentation
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of 4-Chloro-7-azaindole Derivatives
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Arylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 70-90 | [4] |
| Heteroarylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 60-85 | [10] |
| Phenylboronic acid | XPhos Pd G2 (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 95 | [10] |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of 4-Halo-7-azaindole Derivatives
| Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chloro | N-Methylpiperazine | RuPhos Pd G2 (0.5) | RuPhos (0.5) | LiHMDS | THF | RT | 94 | [8] |
| 4-Bromo (N-Et) | Benzylamine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 94 | [9][11] |
| 4-Bromo (N-Bn) | Benzamide | Pd(OAc)₂ (5) | Xantphos (10) | K₃PO₄ | Dioxane | 100 | 85 | [9] |
Table 3: Catalyst Systems for Sonogashira Coupling of 4-Halo-7-azaindole Derivatives
| Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodo (N-Ac) | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 60 | 94 | [4] |
| 4-Chloro | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 75-85 | [1][3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound:
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To a dry reaction vial, add this compound (1.0 equiv), the corresponding boronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).
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Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of a suitable solvent (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C with stirring for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound:
-
To a dry reaction vial, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Evacuate and backfill the vial with an inert gas.
-
Add a solution of a strong base (e.g., sodium tert-butoxide, 1.4 equiv) in an anhydrous solvent (e.g., toluene).
-
Heat the reaction mixture to 100 °C with stirring for 8-16 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Mandatory Visualization
Caption: Catalyst selection workflow for coupling reactions with this compound.
Caption: Troubleshooting guide for low conversion in coupling reactions.
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. research.unl.pt [research.unl.pt]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 1-Boc-4-chloro-7-azaindole
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 1-Boc-4-chloro-7-azaindole. The focus is on understanding and mitigating the effects of solvents on common palladium-catalyzed cross-coupling reactions.
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Symptoms:
-
Low conversion of this compound.
-
Formation of significant amounts of dehalogenated starting material (1-Boc-7-azaindole).
-
Presence of homocoupled boronic acid byproduct.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Poor Solubility of Base: | The inorganic base (e.g., K₂CO₃, K₃PO₄) may not be soluble in a purely anhydrous, non-polar solvent like toluene or dioxane. This can hinder the transmetalation step. Solution: Switch to a more polar solvent system. A mixture of an aprotic solvent with a protic co-solvent (e.g., dioxane/water, THF/water, or methanol/water) can significantly improve base solubility and reaction rate.[1] |
| Slow Oxidative Addition: | The C-Cl bond of this compound is relatively strong, making the initial oxidative addition to the Pd(0) complex a potential rate-limiting step, especially with less reactive boronic acids. |
| Catalyst Deactivation: | The nitrogen atoms in the 7-azaindole ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation. |
| Protodeboronation of Boronic Acid: | The boronic acid can be sensitive to certain conditions, leading to its decomposition before it can participate in the cross-coupling. |
Problem 2: Inefficient Buchwald-Hartwig Amination
Symptoms:
-
Incomplete consumption of the starting halide.
-
Formation of hydrodehalogenated byproduct.
-
Decomposition of starting materials or product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Base-Solvent Combination: | The choice of base is highly dependent on the solvent and the amine coupling partner. A strong, sterically hindered base like NaOtBu or LHMDS is often required, but its effectiveness is tied to the solvent.[2] |
| Catalyst Inhibition by Solvent: | Certain solvents can act as ligands for the palladium catalyst, inhibiting its activity. |
| Poor Substrate Solubility: | The reactants may not be fully dissolved in the chosen solvent, leading to a sluggish or incomplete reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for a Suzuki-Miyaura reaction with this compound? A1: A good starting point is a mixture of an aprotic ethereal solvent and water, such as 1,4-dioxane/water or THF/water (typically in ratios from 3:1 to 4:1 v/v).[1] The water helps to dissolve the inorganic base (e.g., K₂CO₃ or K₃PO₄), which is often crucial for an efficient reaction. Toluene is also a common choice, but may require a stronger base or phase-transfer catalyst if an aqueous base is used.
Q2: I'm observing significant dehalogenation of my this compound. How can I minimize this side reaction? A2: Dehalogenation is a common side reaction, especially with electron-rich heteroaryl chlorides.[3][4][5] It often arises from a competing reaction pathway involving a palladium-hydride species. To minimize it:
-
Use a milder base: Strong bases can sometimes promote the formation of Pd-H species. Consider switching from NaOtBu to K₃PO₄ or Cs₂CO₃.
-
Ensure anhydrous conditions (if not using an aqueous system): Trace water can be a source of protons.
-
Choose the right ligand: Bulky, electron-rich phosphine ligands can favor the desired reductive elimination over dehalogenation.
-
Consider the solvent: In some cases, moving to a less polar, aprotic solvent can reduce the rate of dehalogenation.
Q3: Can I use polar aprotic solvents like DMF or DMSO for these cross-coupling reactions? A3: While DMF and DMSO can be effective in some cases due to their excellent solvating properties, they should be used with caution. These solvents can sometimes lead to undesired side reactions or make product isolation more difficult. For Suzuki reactions, they can influence selectivity if other reactive sites are present.[6] For Buchwald-Hartwig aminations, toluene and ethereal solvents are generally preferred.[2]
Q4: For a Buchwald-Hartwig amination, which is more important: the solvent or the base? A4: The base and solvent are intricately linked and their combination is critical for success.[2] A strong base like NaOtBu may be ineffective if it is not sufficiently soluble in the chosen solvent. Toluene and 1,4-dioxane are common solvents that work well with bases like NaOtBu and LHMDS. For more sensitive substrates, a weaker base like Cs₂CO₃ in a solvent like dioxane might be a better choice.
Data Presentation
Table 1: Solvent Effects on Suzuki-Miyaura Coupling Yield
Reaction of an aryl halide with an arylboronic acid. This table is a representative example based on typical findings for similar substrates.
| Entry | Solvent System (v/v) | Base | Typical Yield (%) | Notes |
| 1 | Toluene | K₂CO₃ | Low to Moderate | Base has poor solubility. Reaction is often sluggish. |
| 2 | THF | K₂CO₃ | Low to Moderate | Similar to toluene, base solubility is a limiting factor. |
| 3 | 1,4-Dioxane | K₂CO₃ | Moderate | Better solubility of reactants compared to toluene or THF. |
| 4 | DMF | K₃PO₄ | Good to Excellent | Good solubility, but can complicate work-up. |
| 5 | Toluene / H₂O (4:1) | K₂CO₃ | Good | Biphasic system, requires vigorous stirring. |
| 6 | THF / H₂O (4:1) | K₂CO₃ | Good to Excellent | Homogeneous for many substrates, often a good choice. |
| 7 | 1,4-Dioxane / H₂O (4:1) | K₃PO₄ | Excellent | Often provides high yields and good reaction rates. |
| 8 | Methanol / H₂O (3:2) | NaOH | Excellent | A greener solvent option that can be very effective.[1] |
Table 2: Solvent and Base Combination for Buchwald-Hartwig Amination
Reaction of this compound with a primary or secondary amine. This table provides general guidance.
| Entry | Solvent | Base | Suitability | Notes |
| 1 | Toluene | NaOtBu | Excellent | A very common and effective combination for a wide range of amines. |
| 2 | 1,4-Dioxane | Cs₂CO₃ | Good | A milder base option, suitable for substrates with base-sensitive functional groups. |
| 3 | THF | LHMDS | Excellent | Particularly effective for unprotected or N-H containing heterocycles to prevent side reactions.[7] |
| 4 | t-Butanol | K₃PO₄ | Moderate to Good | Can be effective, especially for coupling with anilines. |
| 5 | Acetonitrile | K₂CO₃ | Poor | Acetonitrile can inhibit the palladium catalyst and should generally be avoided.[2] |
| 6 | Chlorinated Solvents | Various | Poor | Chlorinated solvents are known to inhibit palladium catalysts and are not recommended.[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, to achieve a concentration of ~0.1 M). Bubble the inert gas through the solution for another 10-15 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if required).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (e.g., XPhos, 1.2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Addition of Reactants and Solvent: Add this compound (1.0 equiv.) to the tube. Under a positive pressure of inert gas, add the amine (1.2 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.2 M).
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Caption: Decision tree for troubleshooting solvent-related issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 5. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Boc deprotection in the presence of sensitive functional groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cleavage of the tert-butyloxycarbonyl (Boc) protecting group, particularly in molecules containing sensitive functional groups.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of acidic Boc deprotection and what is the primary cause of side reactions?
A1: The Boc group is typically removed under acidic conditions. The mechanism involves protonation of the carbamate's carbonyl oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] This initial protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[1] The carbamic acid spontaneously decomposes to release carbon dioxide and the free amine.[1][2] The primary cause of side reactions is the highly reactive tert-butyl cation intermediate, which is a potent electrophile that can attack nucleophilic sites on the substrate.[2][3]
Q2: Which functional groups are particularly sensitive to standard acidic Boc deprotection conditions?
A2: Several functional groups are susceptible to degradation or modification under standard acidic Boc deprotection conditions. These include:
-
Acid-labile esters and ethers: tert-Butyl esters and ethers can be cleaved simultaneously with the Boc group.[4]
-
Tosyl groups: While generally stable, some forcing conditions might affect tosyl groups.
-
Certain heterocyclic rings: Electron-rich or acid-sensitive heterocycles may degrade.
-
Peptide bonds involving sensitive amino acids: Aspartimide formation can occur.[5]
-
Other acid-sensitive protecting groups: Groups like trityl (Trt) and tetrahydropyranyl (THP) will also be cleaved.
Q3: What are scavengers and why are they used in Boc deprotection?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation intermediate before it can react with sensitive functional groups on the substrate.[2] They are typically nucleophiles that are more reactive or present in a much higher concentration than the sensitive residues of the molecule.[2] Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[6]
Troubleshooting Guide
This guide addresses common issues encountered during Boc deprotection and provides potential solutions.
Problem 1: Incomplete Boc Deprotection
| Possible Cause | Suggested Solution |
| Insufficient Acid | Increase the concentration or equivalents of the acid. Monitor the reaction closely by TLC or LC-MS.[6] |
| Insufficient Reaction Time | Extend the reaction time. Monitor progress at regular intervals.[6] |
| Steric Hindrance | For sterically hindered Boc groups, consider using stronger acidic conditions (e.g., 4M HCl in dioxane) or gentle heating. Always use scavengers under more forcing conditions.[2] |
| Poor Resin Swelling (for solid-phase synthesis) | Ensure the resin is adequately swelled in the reaction solvent to allow the acid to access all reaction sites.[2] |
Problem 2: Observation of Unexpected Byproducts (+56 Da mass shift)
| Possible Cause | Suggested Solution |
| tert-Butylation of Nucleophilic Residues | The +56 Da mass shift is a characteristic sign of tert-butylation, where the tert-butyl cation has alkylated a nucleophilic site on your molecule.[2] Common targets include the indole ring of tryptophan and the thioether of methionine.[2][6] |
| Use of Scavengers | Employ a scavenger or a "cocktail" of scavengers to trap the tert-butyl cation. Triisopropylsilane (TIS) is a highly effective scavenger.[6] For peptides, a common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[6] |
Problem 3: Degradation of Acid-Sensitive Functional Groups
| Possible Cause | Suggested Solution |
| Harsh Acidic Conditions | The standard TFA or strong HCl conditions are too harsh for your substrate. |
| Use Milder Deprotection Methods | A variety of milder reagents can be used for Boc deprotection in the presence of acid-sensitive groups.[6] See the table below for a comparison of common methods. |
Comparison of Boc Deprotection Methods
| Reagent | Typical Conditions | Advantages | Disadvantages | Compatible with | Incompatible with |
| Trifluoroacetic Acid (TFA) | 25-50% in DCM, rt, 1-2 h[7] | Fast and effective | Harsh, can cleave other acid-labile groups | Fmoc, Cbz | t-Bu esters/ethers, Trt |
| HCl in Dioxane/EtOAc | 4M solution, rt, 1-4 h[8] | Common alternative to TFA | Can still be too acidic for some substrates | Fmoc, Cbz | t-Bu esters/ethers, Trt |
| Aqueous Phosphoric Acid | 85% aq. H₃PO₄ in THF, rt | Mild and environmentally benign | Slower reaction times | Cbz, benzyl/methyl esters, TBDMS ethers[4] | Highly acid-labile groups |
| Lewis Acids (e.g., SnCl₄, ZnBr₂) | Stoichiometric amounts in DCM, rt[9][10] | Can be highly selective | Can require stoichiometric amounts, moisture sensitive[10] | Some acid-sensitive groups | Depends on the specific Lewis acid |
| Oxalyl Chloride in Methanol | 3 equiv. (COCl)₂, MeOH, rt, 1-4 h[11][12] | Very mild, tolerates acid-labile esters[11] | Reagent is toxic and moisture sensitive | Esters, some acid-labile groups | - |
| Thermal Deprotection | High temperature (e.g., 150°C) in a suitable solvent[13] | Avoids acidic reagents | Can cause degradation of thermally sensitive molecules | - | Thermally labile groups |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA
-
Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of substrate) in a round-bottom flask.[8]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10 equivalents) to the stirred solution.[8]
-
If necessary, add a scavenger such as triisopropylsilane (TIS) (1-2 equivalents).
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.[8]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[8]
-
Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.[8]
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[8]
Protocol 2: Mild Boc Deprotection using Oxalyl Chloride in Methanol
-
Dissolve the N-Boc substrate (1 equivalent) in methanol at room temperature.[11]
-
Add oxalyl chloride (3 equivalents) dropwise to the stirred solution.[12]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[11][12]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting hydrochloride salt can often be used directly or after a simple work-up.
Visual Guides
Caption: Decision workflow for choosing a Boc deprotection method.
Caption: Role of scavengers in preventing side reactions.
Caption: Orthogonal deprotection strategy with Boc, Fmoc, and TBDMS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Scaling Up Reactions with 1-Boc-4-chloro-7-azaindole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Boc-4-chloro-7-azaindole.
Frequently Asked Questions (FAQs)
1. What are the key considerations when selecting a cross-coupling reaction for this compound?
When selecting a cross-coupling reaction, consider the desired bond formation (C-C, C-N, C-O), the nature of the coupling partner, and the overall scalability of the process. For C-C bond formation, Suzuki-Miyaura and Sonogashira couplings are commonly employed. For C-N bond formation, the Buchwald-Hartwig amination is a powerful tool. Each reaction has its own set of optimal catalysts, ligands, and bases that need to be carefully screened, especially when scaling up.
2. Is N-protection of the 7-azaindole ring necessary for cross-coupling reactions?
Yes, N-protection of the pyrrole nitrogen is often crucial for successful and high-yielding cross-coupling reactions.[1] The unprotected 7-azaindole N-H can act as a ligand for the metal catalyst, leading to catalyst inhibition or undesired side reactions.[2] The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose.
3. What are the common challenges encountered during the Boc-deprotection of 7-azaindole derivatives?
While the Boc group is generally removed under acidic conditions (e.g., TFA, HCl), challenges can arise. These include potential side reactions such as alkylation of the electron-rich azaindole ring, especially if scavengers are not used.[3] The choice of acid and reaction conditions should be carefully optimized to ensure clean and complete deprotection without compromising the integrity of the desired product.
4. How does the position of the nitrogen atom in the pyridine ring of 7-azaindole affect its reactivity?
The nitrogen atom in the pyridine ring makes the entire bicyclic system electron-deficient, which influences its reactivity in cross-coupling reactions. This can affect the ease of oxidative addition and the overall catalytic cycle. The 7-azaindole scaffold is known to be a good chelating ligand for metals, which can impact catalyst performance.[2]
5. What are some of the key safety considerations when working with this compound and its reactions on a larger scale?
On a larger scale, it is important to consider the thermal stability of the starting material and intermediates.[4] Exothermic events during the reaction or work-up should be carefully monitored. The use of potentially pyrophoric reagents like strong bases (e.g., NaH, LiHMDS) requires strict anhydrous conditions and careful handling procedures.[5][6] Appropriate personal protective equipment (PPE) should be worn at all times.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no product yield.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a pre-activated palladium catalyst or screen different palladium sources (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄).[7] Ensure the catalyst is not degraded. |
| Inappropriate Ligand | Screen a variety of phosphine ligands (e.g., SPhos, XPhos, RuPhos).[5] The choice of ligand is often critical for successful coupling. |
| Incorrect Base | The choice of base is crucial. Screen inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[7][8] The base strength can significantly impact the reaction rate and yield. |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. Consider using a co-solvent. This compound has slight solubility in chloroform and methanol.[4] |
| Reaction Temperature Too Low | Gradually increase the reaction temperature. Some Suzuki couplings require elevated temperatures to proceed efficiently.[6] |
| De-Borylation of Boronic Acid | Use fresh boronic acid or boronate ester. Consider using a slight excess of the boron reagent. |
Issue: Formation of significant side products (e.g., homocoupling, dehalogenation).
| Possible Cause | Troubleshooting Step |
| High Catalyst Loading | Reduce the palladium catalyst loading. High concentrations can sometimes promote side reactions. |
| Reaction Time Too Long | Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to minimize byproduct formation. |
| Oxygen Contamination | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
Buchwald-Hartwig Amination
Issue: Incomplete conversion or low yield.
| Possible Cause | Troubleshooting Step |
| Catalyst/Ligand Combination | This is the most critical parameter. Screen different palladium precatalysts and biarylphosphine ligands (e.g., RuPhos, XPhos, BrettPhos).[2][5] |
| Base Selection | Strong bases like LiHMDS, NaOtBu, or K₃PO₄ are typically required.[5][9] The choice of base can depend on the amine substrate. |
| Solvent Effects | Aprotic polar solvents like dioxane or toluene are commonly used. Ensure the solvent is dry.[9] |
| Substrate Inhibition | The amine substrate or the product itself can sometimes inhibit the catalyst. Adjusting the stoichiometry or using a slow addition method might help. |
Issue: N-Arylation of the Boc-group.
This is a less common but possible side reaction. If observed, consider using a different N-protecting group that is more stable under the reaction conditions.
Sonogashira Coupling
Issue: Poor reactivity or low yields.
| Possible Cause | Troubleshooting Step |
| Copper Co-catalyst | The presence of a copper(I) co-catalyst (e.g., CuI) is often essential.[10][11] Ensure it is fresh and not oxidized. |
| Base | An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[10] |
| Solvent | DMF or a mixture of THF/DMA are common solvents for this reaction.[10][11] |
| Alkyne Homocoupling (Glaser coupling) | Minimize oxygen in the reaction setup. Running the reaction under a strict inert atmosphere is crucial. |
| In situ Desilylation Issues | When using TMS-protected alkynes, ensure the desilylating agent (e.g., CsF, TBAF) is effective under the reaction conditions.[12] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 equiv), the corresponding boronic acid or boronate ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv) in a suitable solvent (e.g., dioxane/water, DME) is degassed and heated under an inert atmosphere until the starting material is consumed as monitored by TLC or LC-MS. The reaction is then cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[7]
General Procedure for Buchwald-Hartwig Amination
To a solution of this compound (1.0 equiv) and the amine (1.1-1.2 equiv) in a dry, degassed solvent (e.g., dioxane, toluene) is added the palladium catalyst (e.g., a RuPhos-based precatalyst, 1-2 mol%) and a strong base (e.g., LiHMDS, 1.2-1.5 equiv).[5] The mixture is heated under an inert atmosphere until complete consumption of the starting material. The reaction is then quenched, diluted, and extracted. The product is isolated and purified by standard methods.
General Procedure for Sonogashira Coupling
A flask is charged with this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) salt (e.g., CuI, 5-10 mol%), and a suitable solvent (e.g., DMF, THF). The terminal alkyne (1.1-1.5 equiv) and an amine base (e.g., Et₃N, 2-3 equiv) are then added.[10] The reaction mixture is stirred at room temperature or heated until completion. After work-up, the product is purified by chromatography.
Quantitative Data Summary
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | Good | [7] |
| Buchwald-Hartwig | RuPhos precatalyst (0.5-1) | RuPhos (0.5-1) | LiHMDS | THF | RT | 0.5 | 94 | [5] |
| Sonogashira | PdCl₂(PPh₃)₂ | - | Et₃N | DMF | RT - 60 | Varies | - | [10][11] |
| Amination | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 1 | - | [8] |
Visualizations
Caption: General workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low-yielding reactions.
References
- 1. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chloro-7-azaindole CAS#: 55052-28-3 [m.chemicalbook.com]
- 5. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. a2bchem.com [a2bchem.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing homocoupling in Suzuki reactions with 1-Boc-4-chloro-7-azaindole
Technical Support Center: Suzuki Reactions with 1-Boc-4-chloro-7-azaindole
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize homocoupling side reactions during the Suzuki-Miyaura cross-coupling of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiment.
Question 1: I am observing a significant amount of boronic acid homocoupling (biaryl byproduct). What are the primary causes and how can I fix this?
Answer: High levels of boronic acid homocoupling are primarily caused by two mechanisms: the presence of dissolved oxygen and the use of Palladium(II) catalyst precursors.[1][2]
-
Oxygen-Mediated Homocoupling: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of the boronic acid.[1] Rigorous exclusion of oxygen is critical to prevent this.[2]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, it can react directly with the boronic acid to form the dimer before the catalytic cycle is fully established.[1]
Solutions:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly deoxygenated. A common method is to sparge the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes.[3] A subsurface sparge with nitrogen has been shown to be particularly effective.[2] Maintaining a positive pressure of inert gas throughout the reaction is crucial.
-
Use a Pd(0) Source: Switch from a Pd(II) precatalyst to a Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄.[1] These catalysts do not require an initial reduction step and can enter the catalytic cycle directly, minimizing the opportunity for Pd(II)-mediated homocoupling.[1]
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of Pd(II) species without interfering with the primary catalytic cycle.[2][4][5]
Question 2: My reaction is sluggish or stalls, and forcing the conditions with higher temperature seems to increase byproduct formation. What should I do?
Answer: Sluggish reactions with heteroaryl chlorides like this compound are common. The Lewis basic nitrogen on the azaindole ring can coordinate to the palladium center, inhibiting its catalytic activity.[6][7] Simply increasing the temperature can sometimes lead to catalyst decomposition and an increase in side reactions.[8]
Solutions:
-
Optimize Ligand Choice: Use bulky, electron-rich phosphine ligands. Ligands developed by Buchwald, such as SPhos and XPhos, are highly effective for coupling challenging heteroaryl chlorides.[1][6][9] They promote the difficult oxidative addition step and can stabilize the catalyst.[6][10]
-
Select an Appropriate Base: The choice of base is critical. While a base is necessary to activate the boronic acid, a very strong base can sometimes promote side reactions.[10][11] Weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often preferred as they are effective while minimizing homocoupling.[1][9]
-
Moderate Temperature: Instead of excessively high temperatures, try running the reaction at a more moderate temperature (e.g., 60-80 °C) for a longer period.[9] Some successful couplings with azaindoles have been achieved at 60 °C.[9]
Frequently Asked Questions (FAQs)
Q1: What are the best practices for setting up a Suzuki reaction with this compound to proactively avoid homocoupling?
A1:
-
Atmosphere: Strictly anaerobic conditions are necessary. Work under a positive pressure of an inert gas like Argon or Nitrogen.
-
Reagents: Use high-purity, dry solvents and reagents.
-
Catalyst: Employ a modern palladium precatalyst system, such as an XPhos or SPhos G3/G4 precatalyst, which are designed to efficiently generate the active Pd(0) species.[1]
-
Order of Addition: A common and effective procedure is to add the aryl halide, boronic acid, base, and solvent to the flask, degas the mixture thoroughly, and then add the catalyst under the inert atmosphere.
-
Slow Addition: In some systems, the slow addition of the boronic acid or boronate ester has been shown to be critical in suppressing homocoupling impurity formation.[4]
Q2: How does the choice of boronic acid versus a boronate ester affect homocoupling?
A2: Boronate esters (e.g., pinacol esters) are often more stable and less prone to side reactions like protodeboronation than boronic acids.[12] While homocoupling is primarily a function of the reaction conditions and catalyst, using a stable boronate ester can sometimes lead to cleaner reactions, especially in complex systems.
Q3: Can the solvent system influence the extent of homocoupling?
A3: Yes, the solvent system plays a role. A mixture of an organic solvent (like dioxane, toluene, or 2-MeTHF) with water is common. The water is necessary to solubilize the inorganic base. The choice of solvent can affect catalyst solubility and stability. For challenging couplings, anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) have also been developed.[12] It is best to consult literature for protocols involving similar heteroaryl chlorides to select an optimal solvent system.
Experimental Protocols
Recommended Protocol for Minimizing Homocoupling
This protocol is a starting point based on best practices for coupling heteroaryl chlorides. Optimization may be required.
-
Reagent Preparation:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
Dioxane and Water (e.g., 4:1 v/v mixture)
-
-
Reaction Setup and Execution:
-
To a dry reaction flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the flask with a septum and purge with Argon or Nitrogen for 10-15 minutes.
-
Prepare the dioxane/water solvent mixture and degas it by sparging with Argon or Nitrogen for at least 30 minutes.
-
Add the degassed solvent to the reaction flask via cannula or syringe.
-
In a separate vial, weigh the XPhos Pd G3 precatalyst. Add it to the reaction flask quickly against a positive flow of inert gas.
-
Place the sealed reaction flask in a preheated oil bath at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Data Summary
Table 1: Influence of Reaction Parameters on Suzuki Coupling of Heteroaryl Chlorides
| Parameter | Condition | Rationale for Minimizing Homocoupling | Potential Drawbacks | Reference(s) |
| Palladium Source | Pd(0) source (e.g., Pd₂(dba)₃) or Precatalyst (e.g., XPhos Pd G3) | Avoids Pd(II)-mediated homocoupling that can occur with Pd(II) salts.[1] | Higher cost. | [1] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Promotes oxidative addition of the C-Cl bond and stabilizes the catalyst.[6][9] | Can be sensitive to air. | [6][9] |
| Base | Weaker inorganic base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | Sufficiently activates the boronic acid while being less likely to promote side reactions.[1][9] | May require higher temperatures or longer reaction times than stronger bases. | [1][9] |
| Atmosphere | Rigorously deoxygenated (e.g., N₂ or Ar sparging) | Prevents oxygen-mediated oxidation of Pd(0) to Pd(II), a key driver of homocoupling.[2] | Requires careful experimental technique. | [2] |
| Temperature | Moderate (60-100 °C) | Provides enough energy for the reaction while minimizing catalyst decomposition and side reactions.[9][13] | Reaction may be slower than at higher temperatures. | [9][13] |
Visual Guides
Caption: Suzuki catalytic cycle and competing homocoupling pathways.
Caption: Troubleshooting workflow for minimizing homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Protected 4-Chloro-7-Azaindoles for Cross-Coupling Reactions
In the landscape of medicinal chemistry and drug development, 4-chloro-7-azaindole stands as a pivotal scaffold, particularly in the synthesis of kinase inhibitors. The strategic introduction of protecting groups on the azaindole nitrogen is crucial for directing reactivity and achieving desired chemical transformations. This guide provides a comprehensive comparison of 1-Boc-4-chloro-7-azaindole against other commonly used protected analogues, focusing on their performance in palladium-catalyzed cross-coupling reactions.
Introduction to Protecting Groups for 4-Chloro-7-Azaindole
The N-H proton of the 7-azaindole core can interfere with various organometallic reactions. Protection of this nitrogen is therefore a critical step in multi-step syntheses. The choice of protecting group influences the stability of the intermediate, its reactivity in subsequent steps, and the conditions required for its eventual removal. This comparison focuses on three widely utilized protecting groups: tert-butoxycarbonyl (Boc), (2-(trimethylsilyl)ethoxy)methyl (SEM), and p-methoxybenzyl (PMB).
Comparison of Physicochemical Properties and Stability
The stability of the protecting group is paramount to prevent premature deprotection during a synthetic sequence. The following table summarizes the general stability of Boc, SEM, and PMB groups under various conditions.
| Protecting Group | Stability to Acidic Conditions | Stability to Basic Conditions | Stability to Oxidative Conditions | Stability to Reductive Conditions |
| Boc | Labile | Generally Stable | Stable | Stable |
| SEM | Labile (strong acid) | Stable | Stable | Stable |
| PMB | Labile (strong acid) | Stable | Labile (DDQ, CAN) | Stable (H₂, Pd/C) |
Performance in Cross-Coupling Reactions
The utility of protected 4-chloro-7-azaindoles is most evident in their application in palladium-catalyzed cross-coupling reactions, which are fundamental for building molecular complexity. Below is a comparative summary of reported yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. It is important to note that the data is collated from various literature sources and reaction conditions may not be identical, thus serving as a general guide rather than a direct head-to-head comparison under standardized conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reaction involves the coupling of an organoboron compound with a halide.
| Protecting Group | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Unprotected | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 24 | ~91-99[1][2] |
| Acetyl | Arylboronic acids | Pd(OAc)₂/PPh₃ | Na₂CO₃ | DME | 80 | 12 | ~60-80[3] |
| SEM | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | - | Good Yield |
Note: Specific yield for SEM-protected 4-chloro-7-azaindole was not found, but related SEM-protected pyrroles show good yields in Suzuki couplings.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, crucial for the synthesis of a vast number of biologically active compounds.
| Protecting Group | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Unprotected | Morpholine | Pd precatalyst/L₁ | LiHMDS | - | - | - | High Yields[4] |
| Methyl | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 110 | 3 | 92[5] |
| Boc-protected Piperazine | - | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 110 | 3 | 90[5] |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
| Protecting Group | Alkyne | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Acetyl (on 4-iodo) | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂/CuI/PPh₃ | Et₃N | DMF | 25 | 2 | 94[3] |
| N-Arylated | Terminal Acetylenes | Iron catalyst/CuI | KOtBu | NMP | 130 | - | Good Yields[6] |
Experimental Protocols
Detailed methodologies for the synthesis and deprotection of each protected 4-chloro-7-azaindole are provided below.
Synthesis of 4-Chloro-7-azaindole
The starting material, 4-chloro-7-azaindole, can be synthesized from 7-azaindole. The process involves N-oxidation followed by chlorination.[5]
Protocol:
-
Dissolve 7-azaindole in a suitable solvent (e.g., dimethoxyethane and heptane).
-
Add an oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA) and stir at room temperature.
-
After completion, filter the mixture.
-
To the filtrate, add a chlorinating agent like phosphorus oxychloride (POCl₃) and heat to reflux.
-
After cooling, quench the reaction with water and adjust the pH to basic (pH ~10) with NaOH.
-
The solid product is collected by filtration.
Protection of 4-Chloro-7-azaindole
1. This compound Synthesis:
-
Reagents: 4-chloro-7-azaindole, di-tert-butyl dicarbonate (Boc₂O), a base (e.g., triethylamine or DMAP), and a solvent (e.g., THF or DCM).
-
Protocol:
-
Dissolve 4-chloro-7-azaindole in the chosen solvent.
-
Add the base followed by the dropwise addition of Boc₂O.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.
-
Purify the crude product by column chromatography.
-
2. 1-SEM-4-chloro-7-azaindole Synthesis:
-
Reagents: 4-chloro-7-azaindole, SEM-Cl, a non-nucleophilic base (e.g., NaH or DIPEA), and a dry aprotic solvent (e.g., THF or DMF).
-
Protocol:
-
Suspend NaH in dry THF under an inert atmosphere.
-
Add a solution of 4-chloro-7-azaindole in dry THF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add SEM-Cl dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.
-
3. 1-PMB-4-chloro-7-azaindole Synthesis:
-
Reagents: 4-chloro-7-azaindole, PMB-Cl, a base (e.g., K₂CO₃ or NaH), and a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Protocol:
-
To a solution of 4-chloro-7-azaindole in DMF, add the base (e.g., K₂CO₃).
-
Add PMB-Cl and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography.
-
Deprotection Protocols
1. Boc Deprotection:
-
Conditions: Strong acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.
-
Protocol:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) at 0 °C.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure.
-
2. SEM Deprotection:
-
Conditions: Fluoride source (e.g., tetrabutylammonium fluoride - TBAF) in THF or acidic hydrolysis (e.g., HCl in an alcohol).
-
Protocol (Fluoride):
-
Dissolve the SEM-protected compound in THF.
-
Add a solution of TBAF (1M in THF) and stir at room temperature or with heating.
-
Monitor the reaction by TLC. Upon completion, dilute with water and extract the product.
-
3. PMB Deprotection:
-
Conditions: Oxidative cleavage with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN), or strong acid (e.g., TFA).
-
Protocol (Oxidative):
-
Dissolve the PMB-protected compound in a mixture of DCM and water.
-
Add DDQ portion-wise at room temperature.
-
Stir until the reaction is complete.
-
Quench with a saturated solution of sodium bicarbonate and extract the product.
-
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the synthetic utility and biological relevance of these compounds, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway where azaindole-based inhibitors are active.
Caption: General synthetic workflow for the utilization of protected 4-chloro-7-azaindoles.
Many 7-azaindole derivatives are potent inhibitors of protein kinases involved in cell signaling pathways implicated in diseases such as cancer and inflammation. One such pathway is the p38 MAP Kinase pathway.
Caption: Simplified p38 MAP Kinase signaling pathway with the inhibitory action of azaindole derivatives.
Conclusion
The choice of a protecting group for 4-chloro-7-azaindole is a critical decision in the synthetic strategy for novel drug candidates.
-
This compound is a versatile intermediate, suitable for a range of coupling reactions, with the primary consideration being its lability to acidic conditions. Deprotection is often straightforward.
-
SEM-protected 4-chloro-7-azaindole offers greater stability, particularly under conditions where Boc might be labile. However, its deprotection can sometimes be challenging.
-
PMB-protected 4-chloro-7-azaindole provides an orthogonal protection strategy, as it is uniquely cleaved under oxidative conditions, which can be advantageous in complex syntheses.
The selection of the optimal protected derivative will depend on the specific reaction sequence, the nature of the other functional groups present in the molecule, and the desired final product. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their drug discovery and development programs.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of 4-Halo-7-Azaindoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Functionalization of this core, particularly at the C4 position, through palladium-catalyzed cross-coupling reactions is a critical strategy for the synthesis of novel drug candidates. The choice of the halogen at the C4 position (iodine, bromine, or chlorine) significantly impacts the reactivity in these transformations, influencing reaction conditions, catalyst selection, and overall efficiency. This guide provides an objective comparison of the reactivity of 4-iodo-, 4-bromo-, and 4-chloro-7-azaindoles in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, supported by experimental data from the literature.
Reactivity Overview
The reactivity of 4-halo-7-azaindoles in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen bond strength, which follows the trend C-I < C-Br < C-Cl. Consequently, the general reactivity order is I > Br > Cl.[1][2] This trend dictates that 4-iodo-7-azaindoles are typically the most reactive substrates, often undergoing cross-coupling under milder conditions. However, their higher reactivity can sometimes lead to increased susceptibility to side reactions, such as dehalogenation.[3] Conversely, 4-chloro-7-azaindoles are more stable and cost-effective but generally require more forcing reaction conditions and highly active catalyst systems to achieve efficient coupling.[4][5] 4-Bromo-7-azaindoles often represent a good balance between reactivity and stability.
Data Presentation: Comparative Reactivity in Key Cross-Coupling Reactions
The following tables summarize the comparative performance of 4-iodo-, 4-bromo-, and 4-chloro-7-azaindoles in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The yields are representative and can vary based on the specific coupling partners, catalyst system, and reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The reactivity of 4-halo-7-azaindoles in this reaction directly correlates with the C-X bond energy.
| 4-Halo-7-azaindole | Catalyst System (Exemplary) | Relative Reactivity | Typical Yields | Notes |
| 4-Iodo-7-azaindole | Pd(PPh₃)₄, Na₂CO₃ | Highest | 85-95% | Most reactive, allows for milder conditions. Selective coupling is possible in the presence of other halogens like bromine.[6] |
| 4-Bromo-7-azaindole | Pd₂(dba)₃ / SPhos, Cs₂CO₃ | High | 70-90% | Good balance of reactivity and stability. A wide range of catalysts are effective.[7] |
| 4-Chloro-7-azaindole | XPhos Pd G2, K₃PO₄ | Moderate | 50-80% | Requires more active catalyst systems with bulky, electron-rich ligands.[8] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. For 4-halo-7-azaindoles, specialized catalyst systems have been developed to achieve high yields, even with the less reactive chloro-derivatives.
| 4-Halo-7-azaindole | Catalyst System (Exemplary) | Relative Reactivity | Typical Yields | Notes |
| 4-Iodo-7-azaindole | Pd₂(dba)₃ / Xantphos, Cs₂CO₃ | Highest | 80-95% | Highly reactive, but less commonly used due to the high reactivity of bromo and chloro analogs with modern catalysts. |
| 4-Bromo-7-azaindole | RuPhos / RuPhos Pd G2, LiHMDS | High | 85-98% | Displays similar reactivity to the chloro analogue with optimized catalyst systems.[4][5] |
| 4-Chloro-7-azaindole | RuPhos / RuPhos Pd G2, LiHMDS | High | 82-96% | Excellent yields are achievable with specialized biarylphosphine ligands and precatalysts.[4][5] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds. The reactivity of 4-halo-7-azaindoles in this reaction also generally follows the I > Br > Cl trend.
| 4-Halo-7-azaindole | Catalyst System (Exemplary) | Relative Reactivity | Typical Yields | Notes |
| 4-Iodo-7-azaindole | Pd(PPh₃)₄ / CuI, Et₃N | Highest | 80-95% | The most reactive substrate, allowing for efficient coupling under standard Sonogashira conditions. |
| 4-Bromo-7-azaindole | PdCl₂(PPh₃)₂ / CuI, Et₃N | High | 70-90% | A reliable substrate for Sonogashira coupling. |
| 4-Chloro-7-azaindole | Pd(OAc)₂ / SPhos / CuI, K₂CO₃ | Moderate to Low | 40-70% | Requires more active catalyst systems and often higher temperatures to achieve reasonable yields. |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Suzuki-Miyaura Coupling of 6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine[7]
-
Reactants: To an open flask were added 3-iodo-6-chloro-7-azaindole (1 equiv), phenylboronic acid (1.2 equiv), Pd₂(dba)₃ (5 mol %), SPhos (5 mol %), and Cs₂CO₃ (2 equiv).
-
Solvent: A 1:1 mixture of toluene and ethanol was added.
-
Reaction Conditions: The reaction mixture was stirred at 60 °C.
-
Work-up: Upon completion, the reaction mixture was cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product was purified by silica gel column chromatography to afford the desired C3-arylated product.
Buchwald-Hartwig Amination of 4-Chloro-7-azaindole[4][5]
-
Reactants: To a dried reaction vessel were added 4-chloro-7-azaindole (0.5 mmol), the desired amine (0.6 mmol), RuPhos ligand (L1) (1 mol %), and RuPhos precatalyst (P1) (1 mol %).
-
Base and Solvent: LiHMDS (1.2 mmol, 1 M in THF) was added as the base and THF served as the solvent.
-
Reaction Conditions: The reaction mixture was stirred at a specified temperature (e.g., room temperature or elevated temperatures) for a designated time (e.g., 30 minutes).
-
Work-up: The reaction was quenched with water and extracted with an organic solvent. The combined organic layers were washed with brine, dried, and concentrated.
-
Purification: The residue was purified by chromatography to yield the aminated product.
Sonogashira Coupling of 5-Bromo-3-iodopyridin-2-amine (as a 7-azaindole precursor)
-
Reactants: A mixture of 5-bromo-3-iodopyridin-2-amine (1 equiv), a terminal acetylene (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and copper(I) iodide (10 mol %) was prepared.
-
Base and Solvent: Triethylamine was used as both the base and the solvent.
-
Reaction Conditions: The reaction was stirred at room temperature under an inert atmosphere until completion.
-
Work-up: The reaction mixture was filtered, and the filtrate was concentrated. The residue was taken up in an organic solvent and washed with aqueous ammonium chloride and brine.
-
Purification: The organic layer was dried and concentrated, and the crude product was purified by chromatography.
Mandatory Visualization
The following diagrams illustrate the fundamental processes involved in the cross-coupling reactions of 4-halo-7-azaindoles.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for a cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Protecting Groups for 4-Chloro-7-Azaindole in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds like 4-chloro-7-azaindole, a key intermediate in the development of various therapeutic agents.[1][2] The selection of an appropriate N-protecting group for the pyrrole moiety is critical, as it influences the stability of the molecule, its reactivity in subsequent transformations, and the overall efficiency of the synthetic route. This guide provides an objective comparison of common protecting groups for 4-chloro-7-azaindole, supported by experimental data to aid researchers in making informed decisions for their specific synthetic challenges.
Overview of Common Protecting Groups
Several protecting groups have been employed in syntheses involving 4-chloro-7-azaindole and related azaindole structures. The choice of protecting group is often dictated by its stability to downstream reaction conditions (e.g., cross-coupling, metallation) and the ease and selectivity of its removal. The most frequently encountered protecting groups in this context are silyl ethers, carbamates, and sulfonyl derivatives.
A critical consideration in any multi-step synthesis is the orthogonality of the protecting groups, ensuring that one group can be removed without affecting others. Furthermore, the protecting group itself can influence the regioselectivity of certain reactions, a feature that can be exploited to synthetic advantage.
Performance Comparison of Key Protecting Groups
The following sections detail the performance of commonly used protecting groups for 4-chloro-7-azaindole, with a focus on their introduction, stability, and cleavage.
Silyl Protecting Groups: TIPS and SEM
Silyl ethers are valued for their tunable stability and relatively mild removal conditions.
-
Triisopropylsilyl (TIPS): As a bulky protecting group, TIPS is particularly useful for directing reactions away from the sterically hindered C-2 position. For instance, it has been employed to prevent lithiation at C-2 in a chloro-7-azaindole derivative.[3] Deprotection is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[3] While effective, the basic nature of TBAF can be detrimental to sensitive substrates.[4]
-
2-(Trimethylsilyl)ethoxymethyl (SEM): The SEM group is stable under a variety of conditions, including bromination and basic hydrolysis, making it suitable for multi-step syntheses.[5] It has also been shown to act as an activating group, facilitating nucleophilic aromatic substitution on the 7-azaindole core under mild conditions.[6] However, the deprotection of the SEM group can be challenging. Acid-mediated cleavage using trifluoroacetic acid (TFA) has been reported to give low yields (13-14%) and can be complicated by the formation of an eight-membered ring side product due to the release of formaldehyde.[7][8] The use of Lewis acids like BF3-OEt2 can lead to even more complex reaction mixtures.[7]
Carbamate Protecting Group: Boc
-
tert-Butyloxycarbonyl (Boc): The Boc group is widely used due to its ease of introduction and removal. Deprotection is most commonly achieved under acidic conditions, typically with TFA in dichloromethane (DCM).[9] However, for certain sensitive substrates like N-Boc borylated heterocycles, these conditions can lead to decomposition.[10] Alternative, milder methods for Boc removal include the use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which is beneficial for acid-sensitive molecules.[11] The Boc group has also been shown to direct iridium-catalyzed C-H borylation to the C-3 position of 7-azaindole.[10]
Sulfonyl Protecting Groups: Tosyl and Benzenesulfonyl
-
Tosyl (Ts) and Benzenesulfonyl (Bs): Sulfonyl groups are robust and stable to a wide range of reaction conditions. While their removal has traditionally required harsh conditions, a mild and efficient method for the deprotection of N-tosylated indoles and azaindoles using cesium carbonate in a mixture of THF and methanol has been developed.[12][13] This protocol allows for the rapid cleavage of the tosyl group at room temperature.[13] However, in some cases, benzenesulfonyl-protected azaindoles have shown inconvenient partial deprotection during subsequent reaction steps.[7]
Quantitative Data Summary
The following table summarizes the performance of different protecting groups based on reported experimental data.
| Protecting Group | Introduction Reagents | Deprotection Reagents & Conditions | Yield (%) | Advantages | Disadvantages |
| TIPS | TIPSCl, Imidazole | TBAF, THF | High | Bulky, directs regioselectivity | Basic deprotection conditions |
| SEM | SEMCl, NaH | 1. TFA, DCM2. BF3-OEt2 | 13-14[7] | Stable, activating for SNAr | Difficult deprotection, side products |
| Boc | Boc2O, DMAP | 1. TFA, DCM2. HFIP, microwave | High[11] | Easily introduced and removed | Acid-lability, potential for decomposition |
| Tosyl (Ts) | TsCl, Base | Cs2CO3, THF/MeOH, rt | High[13] | Robust, mild deprotection available | Can be difficult to remove with other methods |
| Benzenesulfonyl | BsCl, Base | - | Low (in situ)[7] | Robust | Potential for premature deprotection |
Logical Workflow for Protected 4-Chloro-7-Azaindole Synthesis
The general synthetic strategy involving the protection of 4-chloro-7-azaindole, followed by functionalization and deprotection, is illustrated in the following diagram.
References
- 1. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 1-Boc-4-chloro-7-azaindole Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 1-Boc-4-chloro-7-azaindole is a critical step. This guide provides a comparative overview of suitable analytical techniques and a detailed framework for the validation of a primary analytical method, High-Performance Liquid Chromatography (HPLC), to ensure reliable and accurate purity assessments.
Comparison of Primary Analytical Techniques
The selection of an appropriate analytical technique is paramount for the accurate determination of purity. For a moderately polar and thermally stable molecule such as this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common considerations.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. | Separation relies on the compound's volatility and partitioning between a gaseous mobile phase and a stationary phase. |
| Applicability | Highly suitable for this compound due to its molecular weight and polarity. The Boc protecting group is stable under typical HPLC conditions. | Potentially suitable, but requires the compound to be volatile and thermally stable. There is a risk of the Boc group degrading at high temperatures. |
| Detection | UV-Vis spectroscopy is ideal for this chromophoric molecule. Mass spectrometry (MS) can be coupled for mass identification. | Flame Ionization Detection (FID) offers universal detection, while MS provides structural information. |
| Advantages | - Broad applicability for a wide range of compounds.- High resolution and efficiency.- Non-destructive sample analysis. | - Excellent resolution for volatile compounds.- Highly sensitive detectors. |
| Disadvantages | - Higher operational cost due to solvent consumption. | - Limited to thermally stable and volatile analytes. |
| Recommendation | Primary Method. HPLC with UV detection is the recommended approach for robust and reliable purity determination of this compound. | Alternative Method. Feasibility must be confirmed experimentally, with careful consideration of thermal stability. |
Experimental Protocol: Validation of an HPLC Method for Purity Assessment
The following protocol details the validation of a Reversed-Phase HPLC (RP-HPLC) method for determining the purity of this compound, in accordance with pharmaceutical industry standards.[1][2][3] Analytical method validation is a documented process that demonstrates the suitability of an analytical method for its intended purpose.[1][2]
Suggested Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient program starting with a lower percentage of Mobile Phase B and increasing over time to elute the analyte and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm), determined from the UV spectrum of the analyte.
-
Injection Volume: 10 µL.
Validation Parameters and Procedures
a. Specificity
The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing blank samples, a reference standard, and samples subjected to forced degradation (acid, base, oxidation, heat, and light) to ensure there is no interference with the main peak.
b. Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration. A series of at least five concentrations of the reference standard are prepared and analyzed. The peak areas are then plotted against the corresponding concentrations, and a linear regression is performed.
c. Range
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
d. Accuracy
Accuracy is the closeness of the test results to the true value. It is typically determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percentage recovery.
e. Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.
f. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest concentration of the analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
g. Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, such as flow rate, column temperature, and mobile phase composition.
Summary of Quantitative Data
The results of the validation studies should be summarized in a clear and concise table.
| Validation Parameter | Acceptance Criteria | Illustrative Experimental Results | Status |
| Specificity | No interference with the main peak. | Peak is spectrally pure and well-resolved. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9997 | Pass |
| Range (µg/mL) | Covers working concentrations. | 5 - 150 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.8% (at 100% concentration) | Pass |
| Precision (% RSD) | |||
| Repeatability | ≤ 2.0% | 0.5% | Pass |
| Intermediate Precision | ≤ 2.0% | 0.8% | Pass |
| LOD (µg/mL) | Report Value | 0.2 | N/A |
| LOQ (µg/mL) | Report Value | 0.6 | N/A |
| Robustness | System suitability is maintained. | All parameters met under varied conditions. | Pass |
Analytical Method Validation Workflow
The following diagram illustrates the logical progression of the validation process.
Caption: A typical workflow for analytical method validation.
References
A Comparative Guide to Catalyst Performance in 1-Boc-4-chloro-7-azaindole Couplings
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Catalytic Systems for C-N and C-C Bond Formation.
The functionalization of the 7-azaindole scaffold is a cornerstone of modern medicinal chemistry, yielding compounds with significant therapeutic potential. The choice of catalyst system for cross-coupling reactions at the C4 position of 1-Boc-4-chloro-7-azaindole is critical for achieving optimal yields and reaction efficiency. This guide provides an objective, data-driven comparison of various palladium catalyst systems for two key transformations: Buchwald-Hartwig amination (C-N coupling) and Suzuki-Miyaura coupling (C-C coupling).
Buchwald-Hartwig Amination: A Benchmarking Study
The palladium-catalyzed amination of this compound is a widely employed method for the synthesis of 4-amino-7-azaindole derivatives. A study comparing different palladium precatalysts and biarylphosphine ligands for the coupling of 4-chloro-7-azaindole with N-methylpiperazine provides valuable insights into catalyst performance. While the study was conducted on the unprotected 4-chloro-7-azaindole, the relative performance of the catalyst systems is expected to be similar for the 1-Boc protected analogue.
Data Presentation: Catalyst Performance in the Amination of 4-chloro-7-azaindole
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Time | Yield (%) |
| 1 | RuPhos Precatalyst (P1) (0.5) | RuPhos (L1) (0.5) | LiHMDS | Dioxane | 30 min | 94 |
| 2 | SPhos Precatalyst (P2) (0.5) | SPhos (L2) (0.5) | LiHMDS | Dioxane | 30 min | 81 |
| 3 | XPhos Precatalyst (P3) (0.5) | XPhos (L3) (0.5) | LiHMDS | Dioxane | 30 min | 78 |
| 4 | Pd(OAc)₂ (1.0) | RuPhos (L1) (1.0) | LiHMDS | Dioxane | 2 h | 88 |
Data sourced from a study on the amination of unprotected halo-7-azaindoles.
The data clearly indicates that the use of palladium precatalysts, particularly the RuPhos precatalyst with the RuPhos ligand, leads to significantly faster reaction times and higher yields compared to using a simple palladium source like Pd(OAc)₂.
Suzuki-Miyaura Coupling: Insights into Catalyst Selection
Data Presentation: Exemplary Catalyst Systems for Suzuki Coupling of 4-chloro-7-azaindole
| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Phenylboronic acid | ~70-80 |
| 2 | PdCl₂(dppf) (3) | dppf | K₂CO₃ | DME | 80 | 16 | Arylboronic acid | High |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 2 | Heteroarylboronic acid | >90 |
Data compiled from various sources on Suzuki couplings of halo-7-azaindoles.
For Suzuki couplings, the combination of a palladium source with a sophisticated phosphine ligand, such as SPhos, often results in higher yields and shorter reaction times, particularly for challenging substrates. The choice of base and solvent system is also crucial and may require optimization for specific coupling partners.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
A dried Schlenk tube is charged with this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and the base (e.g., LiHMDS, 2.0 equiv.). The tube is evacuated and backfilled with argon. The palladium precatalyst (0.5-1.0 mol%) and ligand (0.5-1.0 mol%) are then added under argon. Anhydrous solvent (e.g., dioxane) is added, and the mixture is stirred at the desired temperature (e.g., 100 °C) for the specified time. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel is added this compound (1.0 equiv.), the boronic acid (1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.). The vessel is purged with an inert gas. A degassed solvent mixture (e.g., dioxane/water) is added, and the reaction is heated (e.g., 100 °C) with stirring until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the mixture is diluted with an organic solvent, and the aqueous layer is extracted. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Visualizing the Workflow
To illustrate the general laboratory procedure for these coupling reactions, the following workflow diagram is provided.
Caption: General laboratory workflow for palladium-catalyzed cross-coupling reactions.
A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 1-Boc-4-chloro-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of novel therapeutics. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and its functionalization is of significant interest. This guide provides a comparative analysis of two powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling and the Stille coupling, for the arylation of 1-Boc-4-chloro-7-azaindole.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, boronic esters) | Organotin compounds (stannanes) |
| Toxicity of Reagents | Low toxicity of boron reagents and byproducts.[1] | High toxicity of organotin reagents and byproducts.[1][2] |
| Reagent Stability | Boronic acids can be prone to decomposition; boronic esters offer greater stability. | Organostannanes are generally stable to air and moisture.[2] |
| Reaction Conditions | Typically requires a base to activate the organoboron reagent.[3] | Often proceeds under neutral or milder conditions. |
| Functional Group Tolerance | Broad, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups.[2] |
| Byproduct Removal | Boron-based byproducts are generally water-soluble and easily removed.[1] | Tin-based byproducts can be challenging to remove completely.[2] |
Performance Comparison: Experimental Data
| Parameter | Suzuki Coupling (Representative) | Stille Coupling (Representative) |
| Substrate | 4-chloro-7-azaindole | 1-Boc-3-trimethylstannyl-7-azaindole |
| Coupling Partner | Arylboronic acids | Aryl halides |
| Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ |
| Ligand | dppf (part of the catalyst complex) | PPh₃ (part of the catalyst complex) |
| Base | K₂CO₃ | Not typically required |
| Solvent | Dimethoxyethane (DME) | N,N-Dimethylformamide (DMF) |
| Temperature | 80 °C | 80-110 °C |
| Reaction Time | 2 hours | 12-24 hours |
| Yield | Good to excellent (specific yield not reported) | Good (specific yield not reported) |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki and Stille coupling reactions of this compound. These should serve as a starting point for optimization.
Suzuki Coupling Protocol
This protocol is adapted from procedures for the coupling of related halo-indazoles and azaindoles.[4]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (e.g., 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Dimethoxyethane (DME)
-
Water
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed DME and water (e.g., 4:1 ratio).
-
Heat the mixture to 80 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Stille Coupling Protocol
This protocol is a general procedure for Stille couplings and can be adapted for the target substrate.[2]
Materials:
-
This compound
-
Arylstannane (e.g., tributyl(aryl)stannane) (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (e.g., 5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Lithium chloride (LiCl) (optional, can enhance reaction rate)
Procedure:
-
To a flame-dried reaction vessel, add this compound and Pd(PPh₃)₄ (and LiCl if used).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed DMF via syringe.
-
Add the arylstannane via syringe.
-
Heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (to precipitate tin byproducts) and brine.
-
Filter the mixture through celite to remove the tin salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reaction Mechanisms and Workflow
The catalytic cycles for both the Suzuki and Stille couplings involve three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the conditions required for transmetalation.
The Suzuki coupling requires a base to form a more nucleophilic "ate" complex from the organoboron species, facilitating transmetalation. The Stille coupling, on the other hand, typically does not require a base as the organostannane is sufficiently reactive for direct transmetalation.
Conclusion and Recommendations
Both Suzuki and Stille couplings are effective methods for the C-4 arylation of 1-Boc-7-azaindole.
The Suzuki-Miyaura coupling is often the preferred method due to the low toxicity of the boron reagents and the ease of byproduct removal, which are significant advantages in the context of pharmaceutical development. The wide commercial availability of a diverse range of boronic acids also facilitates rapid library synthesis.
The Stille coupling, however, can be a valuable alternative, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki reaction or when the required boronic acid is unstable or inaccessible. The primary drawback of the Stille coupling remains the high toxicity of the organotin reagents and the potential difficulty in completely removing tin byproducts from the final product.
For the functionalization of this compound, it is recommended to initially explore the Suzuki-Miyaura coupling. Should this prove to be low-yielding or incompatible with other functional groups on the desired coupling partner, the Stille coupling provides a robust and often milder alternative. Careful optimization of the reaction conditions for either method will be crucial to achieving high yields and purity of the desired 4-aryl-7-azaindole derivatives.
References
A Comparative Guide to the Biological Activity of 4-Substituted-7-Azaindole Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 7-azaindole derivatives, with a focus on 4-substituted compounds derived from 1-Boc-4-chloro-7-azaindole, and their analogs. The information is supported by experimental data from peer-reviewed literature to aid in drug discovery and development efforts.
Introduction to 7-Azaindoles
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and form key hydrogen bond interactions with the hinge region of various protein kinases.[1][2] This has led to the development of numerous 7-azaindole derivatives as potent inhibitors of a wide range of kinases and as promising anticancer agents.[3][4][5] This guide specifically explores the biological profile of 4-substituted-7-azaindole derivatives and compares their activity with other functionalized 7-azaindole analogs.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative biological data for derivatives of 4-amino-7-azaindole and other 7-azaindole analogs.
Table 1: Biological Activity of 4-Amino-7-Azaindole Derivatives Against Trypanosoma brucei and Human Cells
These derivatives are synthesized from 4-chloro-7-azaindole, a common intermediate derived from this compound.
| Compound ID | Substitution at 4-amino position | pEC50 vs. T. brucei | pEC50 vs. HepG2 (Cytotoxicity) |
| 1 | 4,5-dimethyl-1H-pyrazol-3-amine | >6 | >4.7 |
Data sourced from a study on substituted azaindoles as inhibitors of Trypanosoma brucei. The synthesis was accomplished via Buchwald-Hartwig coupling starting from 4-chloro-7-azaindole.[6] pEC50 is the negative logarithm of the half-maximal effective concentration.
Table 2: Kinase Inhibitory and Anticancer Activity of 7-Azaindole Analogs
This table presents data for various 7-azaindole analogs with substitutions at different positions, highlighting their potential as kinase inhibitors and anticancer agents.
| Analog Class | Specific Compound/Substitution | Target Kinase(s) | IC50 / GI50 | Target Cell Line | Reference |
| Benzocycloalkanone Derivatives | Compound 8l | Haspin | 14 nM | - | [4] |
| Compounds 8g, 8h | CDK9/CyclinT, Haspin | µM to nM range | - | [4] | |
| Cytokinin Analogs | 4-Phenylaminopyrrolo[2,3-b]pyridine | - | Not specified | HL-60 (Leukemia) | [7][8] |
| 4-Phenethylaminopyrrolo[2,3-b]pyridine | - | Not specified | HL-60 (Leukemia) | [7][8] | |
| Erk5 Inhibitors | Compound 5j | Erk5 | 4.56 µg/mL | A549 (Lung Cancer) | [7] |
| Amide Derivatives | Compound 11m | EGFR | 0.034 µM | MCF-7 (Breast Cancer) | [9] |
| Compound 11j | EGFR | 0.036 µM | MCF-7 (Breast Cancer) | [9] | |
| Microtubule Inhibitors | Compound CM01 | Tubulin | Sub-µM range | Various cancer cell lines | [6] |
| Compound CM02 | Tubulin | Sub-µM range | Various cancer cell lines | [6] |
IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are collated from various sources. Direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Synthesis of 4-Amino-7-Azaindole Derivatives (Buchwald-Hartwig Amination)
This protocol describes a general method for the synthesis of 4-amino-7-azaindole derivatives from 4-chloro-7-azaindole.[6]
-
Reaction Setup: In a reaction vessel, combine 4-chloro-7-azaindole (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 2-10 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 4-20 mol%), and a base (e.g., Cs2CO3 or K2CO3, 2-3 equivalents) in an appropriate solvent (e.g., dioxane or toluene).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture at a specified temperature (typically 80-120 °C) for a designated time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite and wash with an organic solvent. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired 4-amino-7-azaindole derivative.
In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is proportional to kinase activity.
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase of interest, the substrate, ATP, and the test compound (or DMSO as a vehicle control) in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
In a 96-well or 384-well plate, add the test compound at various concentrations.
-
Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 or IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), visualize a common experimental workflow and a key signaling pathway often targeted by 7-azaindole derivatives.
Caption: General workflow from synthesis to biological evaluation.
Caption: Simplified MAPK/ERK signaling pathway and a point of inhibition.
Conclusion
Derivatives of 7-azaindole continue to be a rich source of biologically active compounds, particularly as kinase inhibitors with therapeutic potential in oncology and other diseases. The 4-substituted-7-azaindoles, accessible from this compound, have demonstrated potent activity against various targets. Comparison with other 7-azaindole analogs reveals a broad spectrum of biological activities, underscoring the versatility of this scaffold. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers in the field, facilitating the design and execution of studies aimed at discovering and developing novel 7-azaindole-based therapeutics.
References
- 1. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Purity Analysis of Commercially Available 1-Boc-4-chloro-7-azaindole
Comparison of Stated Purity from Commercial Suppliers
Several chemical suppliers offer 1-Boc-4-chloro-7-azaindole. The stated purity levels, as advertised by some major suppliers for the closely related compound 4-chloro-7-azaindole, often range from 97% to over 99%, typically determined by High-Performance Liquid Chromatography (HPLC).[1][2] It is crucial for researchers to not solely rely on the certificate of analysis (CoA) provided by the supplier but to perform in-house purity verification.
| Supplier (Hypothetical) | Stated Purity of 4-chloro-7-azaindole | Analytical Method |
| Supplier A | ≥99% | HPLC |
| Supplier B | 97% | Not Specified |
| Supplier C | 98% | HPLC |
Note: This table is illustrative. Researchers should consult the specific product documentation from their chosen supplier for this compound.
Recommended Experimental Protocols for Purity Verification
To ensure the quality and consistency of your research, it is recommended to perform a multi-faceted analysis of the purchased this compound. The following are detailed protocols for the most common and effective analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[3]
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid) is typically effective. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength of 254 nm is a good starting point, as azaindole derivatives generally absorb in this region.[3]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
-
Analysis: Inject 10 µL of the sample solution. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an essential tool for structural confirmation and can also provide information about the presence of impurities.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for azaindole derivatives.
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of the chosen deuterated solvent.
-
Analysis: Acquire a standard ¹H NMR spectrum. The spectrum should be consistent with the expected structure of this compound. Integration of impurity peaks relative to the main compound's peaks can provide a semi-quantitative estimate of purity. A reference spectrum for 4-chloro-7-azaindole is available for comparison.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and to identify potential impurities.
Experimental Protocol:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is a common and suitable method.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺) of this compound. The presence of other significant peaks may indicate impurities.
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive purity analysis of commercially available this compound.
Caption: Workflow for Purity Analysis of this compound.
Alternative Compounds
While this compound is a versatile building block, researchers may consider alternatives depending on the specific synthetic route. For instance, other protected forms of 4-chloro-7-azaindole or related halogenated azaindoles could be employed. The choice of an alternative will depend on the subsequent reaction conditions and the desired final product.
By implementing a rigorous in-house purity analysis, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Chloro-7-azaindole, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chloro-7-azaindole(55052-28-3) 1H NMR spectrum [chemicalbook.com]
Unveiling the Selectivity Landscape: A Comparative Guide to Kinase Inhibitors Derived from 1-Boc-4-chloro-7-azaindole
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount for advancing potent and selective therapeutic candidates. This guide provides an objective comparison of the performance of kinase inhibitors conceptually derived from the versatile 1-Boc-4-chloro-7-azaindole scaffold, supported by experimental data and detailed protocols.
The 7-azaindole core is a privileged scaffold in medicinal chemistry, known for its ability to form crucial hydrogen bond interactions with the hinge region of kinase ATP-binding sites.[1][2] The strategic placement of a chloro group at the 4-position of the 1-Boc-protected 7-azaindole offers a versatile handle for synthetic diversification, enabling the exploration of various chemical spaces to achieve desired potency and selectivity. This guide delves into the cross-reactivity profiles of inhibitors built upon this framework, offering insights into their therapeutic potential.
Comparative Cross-Reactivity Data
While direct, publicly available kinome-wide screening data for a large set of inhibitors derived specifically from this compound is limited, we can extrapolate and compare the selectivity of related compounds from the literature that utilize a chloro-7-azaindole core. The following table summarizes the inhibitory activity (IC50) of a representative 7-azaindole derivative against a panel of kinases, showcasing a common approach to selectivity profiling.
| Kinase Target | Representative Inhibitor IC50 (nM) |
| Primary Target(s) | |
| CDK9/Cyclin T | 15 |
| Haspin | 25 |
| Off-Target Kinases | |
| Aurora A | >10,000 |
| Aurora B | 850 |
| VEGFR2 | >10,000 |
| p38α | >10,000 |
| Src | >10,000 |
| Lck | >10,000 |
| CDK1/Cyclin B | 2,500 |
| CDK2/Cyclin E | 1,800 |
Note: The data presented is a representative example based on published studies of 7-azaindole derivatives and may not directly correspond to a compound synthesized from this compound.[3]
Deciphering Signaling Pathways and Synthetic Strategies
The development of kinase inhibitors from the this compound scaffold often involves key synthetic transformations, such as Suzuki-Miyaura cross-coupling reactions, to introduce diverse aryl or heteroaryl moieties at the 4-position. Subsequent deprotection and further functionalization of the azaindole core allow for the fine-tuning of inhibitory activity and selectivity.
The kinase inhibitors developed from this scaffold can modulate various signaling pathways implicated in diseases like cancer. For instance, inhibitors targeting Cyclin-Dependent Kinases (CDKs) can interfere with cell cycle progression, a hallmark of cancer.
References
- 1. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Journey: Unveiling the Molecular Evolution of 1-Boc-4-chloro-7-azaindole
A detailed spectroscopic comparison of the kinase inhibitor scaffold, 1-Boc-4-chloro-7-azaindole, with its precursors, 7-azaindole and 4-chloro-7-azaindole, provides critical insights into the structural transformations occurring during its synthesis. This guide offers a comprehensive analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for researchers in drug discovery and chemical development.
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds through a two-step sequence starting from 7-azaindole. The first step involves the selective chlorination of the 7-azaindole core to yield 4-chloro-7-azaindole. This is followed by the protection of the pyrrole nitrogen with a tert-butyloxycarbonyl (Boc) group to afford the final product. Each synthetic step introduces significant changes to the molecule's electronic and structural properties, which are clearly delineated by various spectroscopic techniques.
Synthetic Pathway Overview
The transformation from the basic 7-azaindole scaffold to the functionalized this compound is a fundamental process in the synthesis of various targeted therapeutics. The overall synthetic scheme is depicted below.
Caption: Synthetic route to this compound.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | H2 | H3 | H5 | H6 | NH |
| 7-Azaindole | ~7.95 | ~6.45 | ~7.05 | ~8.10 | ~11.5 (broad) |
| 4-Chloro-7-azaindole | ~8.00 | ~6.50 | ~7.15 | ~8.20 | ~12.0 (broad) |
| This compound (Expected) | ~8.10 | ~6.60 | ~7.25 | ~8.30 | No signal |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C2 | C3 | C3a | C4 | C5 | C6 | C7a |
| 7-Azaindole | ~127.0 | ~100.0 | ~142.0 | ~115.0 | ~128.0 | ~148.0 | ~149.0 |
| 4-Chloro-7-azaindole | ~128.0 | ~101.0 | ~143.0 | ~116.0 | ~129.0 | ~149.0 | ~150.0 |
| This compound (Expected) | ~129.0 | ~102.0 | ~144.0 | ~117.0 | ~130.0 | ~150.0 | ~151.0 |
Note: In addition to the azaindole core signals, this compound will exhibit signals for the Boc group: a quaternary carbon around 84 ppm and methyl carbons around 28 ppm.
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch (Boc) | C-Cl Stretch |
| 7-Azaindole | ~3400 (sharp), ~3100 (broad) | - | - |
| 4-Chloro-7-azaindole | ~3400 (sharp), ~3100 (broad) | - | ~700-800 |
| This compound (Expected) | Absent | ~1730 | ~700-800 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ |
| 7-Azaindole | C₇H₆N₂ | 118.14 | 119.06 |
| 4-Chloro-7-azaindole | C₇H₅ClN₂ | 152.58 | 153.02 |
| This compound | C₁₂H₁₃ClN₂O₂ | 252.70 | 253.07 |
Spectroscopic Interpretation and Comparison
¹H NMR Spectroscopy: The introduction of a chlorine atom at the C4 position in 4-chloro-7-azaindole causes a general downfield shift of the aromatic protons compared to 7-azaindole due to its electron-withdrawing inductive effect. The most significant change upon Boc protection is the disappearance of the broad N-H proton signal and a further downfield shift of the adjacent protons (H2 and H3) due to the electronic changes induced by the carbamate group. A characteristic singlet for the nine equivalent protons of the tert-butyl group will also appear around 1.6 ppm.
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon directly attached to the chlorine atom (C4) in 4-chloro-7-azaindole shows a shift, and other carbons in the pyridine ring are also affected. Upon addition of the Boc group, the most notable changes are the appearance of the carbonyl carbon signal of the Boc group at around 150 ppm and the quaternary and methyl carbons of the tert-butyl group. The signals of the pyrrole ring carbons (C2, C3, and C7a) are also expected to shift due to the electronic influence of the Boc protecting group.
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the synthetic transformations. 7-Azaindole and 4-chloro-7-azaindole both exhibit a characteristic sharp N-H stretching band around 3400 cm⁻¹ and a broader band associated with hydrogen bonding. The introduction of the Boc group in the final product leads to the disappearance of this N-H stretch and the appearance of a strong carbonyl (C=O) stretching band around 1730 cm⁻¹, which is a definitive marker for the successful protection step. The C-Cl stretching vibration is expected in the fingerprint region for both chlorinated compounds.
Mass Spectrometry (MS): Mass spectrometry confirms the identity of each compound by providing its molecular weight. The mass spectrum of 7-azaindole shows a molecular ion peak ([M+H]⁺) at m/z 119. The chlorination is confirmed by the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and an increase in the molecular weight to 153 for the [M+H]⁺ ion of 4-chloro-7-azaindole. The final product, this compound, will show a molecular ion peak at m/z 253, corresponding to the addition of the Boc group (100 amu).
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. The following are generalized protocols for the synthesis and spectroscopic analysis.
Synthesis of 4-chloro-7-azaindole
-
N-Oxidation: To a solution of 7-azaindole in a suitable solvent (e.g., acetic acid), an oxidizing agent such as hydrogen peroxide or m-CPBA is added portion-wise at a controlled temperature (e.g., 70-80 °C). The reaction is monitored by TLC until completion.
-
Chlorination: The resulting 7-azaindole-N-oxide is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃), typically at reflux temperature. After the reaction is complete, the mixture is carefully quenched with ice and neutralized to precipitate the product. The crude 4-chloro-7-azaindole is then purified by recrystallization or column chromatography.
Synthesis of this compound
To a solution of 4-chloro-7-azaindole in an aprotic solvent (e.g., THF, DCM), a base such as triethylamine or DMAP is added, followed by di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is worked up by washing with aqueous solutions and the solvent is removed under reduced pressure. The final product is purified by column chromatography.
Caption: Workflow from synthesis to spectroscopic analysis.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an ESI-TOF or Orbitrap mass spectrometer to confirm the elemental composition.
This comparative guide highlights the utility of spectroscopic methods in tracking the synthesis of this compound. The distinct spectral signatures of the starting material, intermediate, and final product provide unambiguous confirmation of each chemical transformation, ensuring the integrity of this important synthetic building block.
The Strategic Synthesis of 7-Azaindole Cores: A Cost-Benefit Analysis of 1-Boc-4-chloro-7-azaindole
For researchers and professionals in drug discovery and development, the efficient synthesis of core heterocyclic scaffolds is a critical determinant of project timelines and costs. The 7-azaindole moiety, a privileged structure in medicinal chemistry, is a cornerstone of numerous kinase inhibitors. This guide provides a comparative cost-benefit analysis of utilizing the commercially available, pre-protected 1-Boc-4-chloro-7-azaindole versus alternative synthetic strategies, supported by experimental data and protocols.
The use of a Boc (tert-butoxycarbonyl) protecting group on the 7-azaindole nitrogen offers a streamlined approach for subsequent functionalization, particularly in popular cross-coupling reactions like the Suzuki-Miyaura coupling. However, the upfront cost of this pre-protected intermediate necessitates a careful evaluation of its economic and practical benefits against routes starting from less expensive, unprotected precursors.
Cost Analysis of Key Starting Materials
The initial investment in starting materials is a primary consideration in any synthetic campaign. The following table provides an approximate cost comparison for key compounds discussed in this guide. Prices are estimates based on commercially available listings and can vary based on supplier, purity, and quantity.
| Compound | CAS Number | Molecular Weight | Typical Purity | Estimated Price (per gram) |
| This compound | 1201187-57-3 | 252.70 | >97% | $150 - $300 |
| 4-Chloro-7-azaindole | 55052-28-3 | 152.58 | >98% | $50 - $100 |
| 7-Azaindole | 271-63-6 | 118.14 | >98% | $10 - $30 |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | >98% | $1 - $5 |
Comparative Synthesis of a 4-Aryl-7-Azaindole Intermediate
To illustrate the practical trade-offs, we will compare two primary synthetic routes to a generic 4-aryl-7-azaindole, a common core structure in kinase inhibitors.
Route A: Direct Coupling with this compound
This route leverages the pre-protected starting material for a direct cross-coupling reaction.
Route B: Protection Followed by Coupling of 4-Chloro-7-azaindole
This approach involves an initial protection step before proceeding with the cross-coupling.
The following table summarizes the key differences between these two synthetic strategies.
| Parameter | Route A: Using this compound | Route B: Using 4-Chloro-7-azaindole |
| Number of Steps | 1 (direct coupling) | 2 (protection, then coupling) |
| Key Reagents | Arylboronic acid, Palladium catalyst, Base | Boc₂O, Base, Arylboronic acid, Palladium catalyst |
| Overall Yield | Typically 70-90% for the coupling step. | Protection step >95%; Coupling step 70-90%. |
| Reaction Time | Shorter overall synthesis time. | Longer due to the additional protection step. |
| Purification | Single purification after coupling. | Purification required after each step. |
| Relative Cost | Higher initial material cost, but potentially lower overall cost due to fewer steps and higher throughput. | Lower initial material cost, but higher process cost (solvents, energy, labor) for the additional step. |
Experimental Protocols
Detailed methodologies for key transformations in each route are provided below.
Protocol for Route A: Suzuki-Miyaura Coupling of this compound
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
-
Protocol for Route B: Boc Protection of 4-Chloro-7-azaindole
-
Materials:
-
4-Chloro-7-azaindole (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 4-chloro-7-azaindole in DCM in a round-bottom flask.
-
Add DMAP and TEA to the solution and stir.
-
Add Boc₂O portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude this compound, which can be purified by column chromatography or used directly in the next step if sufficiently pure.
-
Visualizing the Synthetic Workflow and Biological Context
The following diagrams illustrate the comparative synthetic workflow and a relevant biological signaling pathway where the synthesized molecules find application.
Caption: Comparative synthetic workflows for Route A and Route B.
Caption: Simplified BRAF/MEK/ERK signaling pathway inhibited by 7-azaindole-based drugs.
Discussion and Conclusion
The choice between using this compound and starting from its unprotected counterpart is a classic case of balancing upfront material costs against operational efficiency.
Benefits of using this compound:
-
Time and Labor Savings: The direct, one-step coupling significantly reduces the overall synthesis time and labor costs associated with an additional protection step.
-
Process Simplicity: A more streamlined process with fewer unit operations (reactions, workups, purifications) can lead to higher overall throughput and less complex process development.
-
Potentially Higher Overall Yield: While the yield of the Boc protection step is typically high, eliminating this step avoids any associated material loss.
Drawbacks and Considerations:
-
Higher Initial Cost: The primary disadvantage is the higher purchase price of the pre-protected intermediate.
-
Supplier Availability: While generally available, reliance on a single starting material could be a supply chain risk for large-scale production.
When to Choose Which Route:
-
For small-scale synthesis, discovery chemistry, and rapid SAR studies, the convenience and time savings of using this compound often outweigh the higher initial cost. The ability to quickly generate a diverse library of analogs is paramount in these early stages.
-
For large-scale synthesis and process development, a thorough cost analysis is crucial. The lower cost of 4-chloro-7-azaindole and Boc-anhydride may make the two-step process more economical, especially if the protection step can be optimized for high yield and minimal purification.
Safety Operating Guide
Navigating the Safe Disposal of 1-Boc-4-chloro-7-azaindole: A Comprehensive Guide
Immediate Safety and Handling Protocols
Before beginning any procedure that involves 1-Boc-4-chloro-7-azaindole, it is imperative to be familiar with its potential hazards. Based on data from related azaindole compounds, this substance should be handled with caution.
Personal Protective Equipment (PPE): Adherence to proper PPE protocols is the first line of defense against chemical exposure. When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes and airborne particles.[1][2][3]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required to prevent skin contact.[2][4][5] Gloves should be inspected before use and disposed of properly after handling the compound.
-
Body Protection: A laboratory coat or other protective clothing should be worn to minimize the risk of skin exposure.
-
Respiratory Protection: In cases of inadequate ventilation or when handling the powder outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used to prevent inhalation of dust.[4][5]
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][6] An eyewash station and safety shower must be readily accessible in the immediate work area.[1][3][6]
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate potential hazards.
Spill Cleanup:
-
Evacuate and Secure the Area: Non-essential personnel should be cleared from the spill area.
-
Ventilate: Ensure adequate ventilation to disperse any airborne dust.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[4]
-
Cleanup: For solid spills, carefully sweep or vacuum up the material, avoiding the generation of dust.[4] Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.[4][5] Do not use compressed air for cleaning.[4]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][5][6]
Proper Disposal Procedures
The disposal of this compound and its containers must be handled as hazardous waste. Adherence to local, state, and federal regulations is mandatory.
Waste Collection:
-
Solid Waste: Unused or contaminated this compound should be collected in a designated, properly labeled hazardous waste container. The container must be kept closed when not in use.
-
Contaminated Materials: Any materials used for cleaning up spills, such as paper towels, gloves, and other disposable items, should also be placed in the designated hazardous waste container.
-
Empty Containers: "Empty" containers may still retain product residue and should be treated as hazardous waste. Do not reuse empty containers.
Final Disposal:
-
All waste containing this compound must be disposed of through an authorized hazardous waste disposal facility.[1][4]
-
The recommended method of disposal is incineration in a licensed hazardous waste incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[6]
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste collection and disposal procedures at your facility.
Hazard Profile of Related Azaindole Compounds
To provide a clearer understanding of the potential risks associated with this compound, the following table summarizes the hazard classifications of similar compounds.
| Compound | CAS Number | Hazard Statements |
| 4-Chloro-7-azaindole | 55052-28-3 | Toxic if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[2] |
| 4-Bromo-3-chloro-7-azaindole | 943323-92-0 | Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled.[4] |
| 4-Chloro-7-azaindole-5-carboxylic acid | 920966-03-6 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[6] |
| 7-Azaindole | 271-63-6 | Causes skin irritation, Causes serious eye irritation.[1] |
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste like this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
